NBDA
描述
属性
CAS 编号 |
64917-85-7 |
|---|---|
分子式 |
C9H8N4O5 |
分子量 |
252.18 g/mol |
IUPAC 名称 |
(2S)-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O5/c1-4(9(14)15)10-5-2-3-6(13(16)17)8-7(5)11-18-12-8/h2-4,10H,1H3,(H,14,15)/t4-/m0/s1 |
InChI 键 |
KWAIYUDRTUOOPG-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
规范 SMILES |
CC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-(alpha-N-L-alanine)-7-nitrobenz-2-oxa-1,3-diazole nitrobenzoxadiazolealanine |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NBDA Fluorescent Dye for Researchers, Scientists, and Drug Development Professionals
Core Principles and Mechanisms of NBDA Fluorescent Dye
This compound, chemically known as 4-(α-N-L-alanine)-7-nitrobenzofurazan, is a specialized fluorescent probe derived from the fluorogenic reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl). The foundational principle of this compound and other NBD-amine adducts lies in the fluorogenic reaction between the non-fluorescent NBD-Cl and primary or secondary amines. This reaction results in a nucleophilic aromatic substitution, yielding a highly fluorescent NBD-amino derivative.[1][2] The fluorescence of NBD adducts is notably sensitive to the polarity of their environment, exhibiting significantly reduced intensity in aqueous solutions and enhanced fluorescence in more hydrophobic media.[1][3]
This compound was specifically developed as a structural and functional analog of the 2,4-dinitrophenyl (DNP) group. This design allows it to be used for the detection and characterization of anti-nitroaromatic antibodies, even in complex biological mixtures such as crude preparations or on cell surfaces.
The core structure of this compound is the nitrobenzoxadiazole moiety, which is responsible for its fluorescent properties. The strong electron-withdrawing nitro group plays a crucial role in the molecule's reactivity and spectral characteristics. The conjugation of L-alanine to the NBD core provides a specific chemical handle and influences the dye's interaction with biological molecules.
Quantitative Data Summary
Table 1: Physicochemical Properties of NBD-Cl
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂ClN₃O₃ | |
| Molecular Weight | 199.55 g/mol | |
| Appearance | Yellow to orange crystalline powder | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile) | [1] |
Table 2: Spectral Properties of NBD-Amino Adducts
| Property | Value | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~464 nm | In aqueous solution | [1][2] |
| Emission Maximum (λem) | ~512 nm | In aqueous solution | [1][2] |
| Stokes Shift | ~48 nm | In aqueous solution | [4] |
| Extinction Coefficient (ε) | Varies with adduct | - | |
| Fluorescence Quantum Yield (Φf) | Varies (e.g., NBD-NHMe in water: 0.04) | Environment-dependent | [5] |
| Fluorescence Lifetime (τ) | Varies (e.g., in water: ~0.9 ns; in membranes: can be longer) | Environment-dependent | [3][6] |
Experimental Protocols
Synthesis of 4-(α-N-L-alanine)-7-nitrobenzofurazan (this compound)
This protocol is adapted from the general synthesis of β-alanine conjugated NBD-Cl.[7]
Materials:
-
L-Alanine
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Nitrogen gas (N₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
pH meter
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve L-alanine (1.1 mmol) and potassium carbonate (K₂CO₃) in a mixture of methanol and deionized water under a nitrogen atmosphere.
-
In a separate container, prepare a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) (1 mmol) in methanol.
-
Slowly add the NBD-Cl solution to the stirring L-alanine solution at room temperature.
-
Allow the reaction to proceed for approximately 5 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol from the reaction mixture by vacuum evaporation.
-
Adjust the pH of the remaining aqueous solution as needed.
-
The crude this compound product can be further purified by column chromatography on silica gel.
General Protocol for Labeling Proteins with NBD-Cl
This protocol provides a general framework for labeling proteins with NBD-Cl, which can be adapted for specific applications.[1]
Materials:
-
Protein of interest
-
NBD-Cl
-
Borate buffer (50 mM, pH 8.0) containing 20 mM EDTA
-
Acetonitrile
-
Hydrochloric acid (50 mM)
-
Reaction vials
-
Water bath or incubator
-
Ice bath
Procedure:
-
Prepare a solution of the protein to be labeled in 50 mM borate buffer (pH 8.0) with 20 mM EDTA.
-
Prepare a 100 mM stock solution of NBD-Cl in acetonitrile.
-
In a reaction vial, mix the protein solution with the NBD-Cl stock solution. The molar ratio of NBD-Cl to protein should be optimized for each specific protein and application.
-
Incubate the reaction mixture at 60°C for a duration determined by the reactivity of the target amine groups (e.g., 1 minute for highly reactive amines).
-
Immediately stop the reaction by placing the vial on an ice bath.
-
Add 50 mM HCl to the reaction mixture to quench the unreacted NBD-Cl.
-
The labeled protein can then be purified from excess dye and byproducts using size exclusion chromatography or dialysis.
Protocol for Characterizing Antibody Binding using this compound
This protocol outlines a conceptual workflow for using this compound to characterize the binding of anti-nitroaromatic antibodies.
Materials:
-
This compound
-
Anti-nitroaromatic antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or microplate reader with fluorescence capabilities
-
Black microplates (for fluorescence measurements)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and determine its concentration by UV-Vis spectrophotometry.
-
Prepare a series of dilutions of the antibody in PBS.
-
-
Binding Assay:
-
In a black microplate, add a fixed concentration of this compound to each well.
-
Add increasing concentrations of the antibody to the wells.
-
Include control wells with this compound only (no antibody) and buffer only.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this may need to be optimized).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., λex ≈ 464 nm, λem ≈ 512 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the antibody concentration.
-
The binding of the antibody to this compound may result in a change in fluorescence intensity (quenching or enhancement) due to the change in the microenvironment of the fluorophore.
-
The binding affinity (Kd) can be determined by fitting the binding curve to an appropriate binding model (e.g., one-site binding).
-
Visualizations
Reaction Mechanism of NBD-Cl with a Primary Amine
References
- 1. interchim.fr [interchim.fr]
- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Long Fluorescence Lifetime Probe for Labeling of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
NBDA as a Dinitrophenyl (DNP) Analogue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
NBDA (4-nitro-1,2,3-benzoxadiazole-7-amine), specifically its L-alanine derivative (4-(α-N-L-alanine)-NBD), serves as a crucial fluorescent structural and functional analogue of the 2,4-dinitrophenyl (DNP) group. Its intrinsic fluorescence provides a powerful tool for detecting and characterizing anti-nitroaromatic antibodies and for studying a variety of immunological processes. This guide provides a comprehensive overview of this compound's properties, experimental applications, and its role in immunological research.
Chemical and Spectroscopic Properties
This compound's utility stems from its unique chemical structure, which mimics the antigenic determinant of DNP while possessing a fluorescent 7-nitrobenz-2-oxa-1,3-diazole (NBD) group. This allows for sensitive detection and quantification in various biological assays.
Key Spectroscopic Data
The spectroscopic properties of this compound are fundamental to its application as a fluorescent probe. The absorption and emission maxima, as well as the fluorescence quantum yield, are critical parameters for designing and interpreting experiments.
| Property | Value | Solvent/Conditions | Reference |
| Molar Extinction Coefficient (ε) | 19,700 M⁻¹cm⁻¹ | Ethanol | [1] |
| Absorption Maximum (λabs) | 467 nm | Methanol | [2] |
| Emission Maximum (λem) | 539 nm | Methanol | [2] |
| Fluorescence Quantum Yield (Φ) | 0.36 | Ethanol | [3] |
Immunochemical Interactions: Binding to Anti-DNP Antibodies
This compound's primary application lies in its ability to bind specifically to anti-DNP antibodies. This interaction has been quantitatively characterized, providing a basis for its use in various immunoassays.
Binding Affinity Data
The affinity of this compound for anti-DNP antibodies is a key measure of its effectiveness as a DNP analogue. The dissociation constant (Kd) quantifies the strength of this interaction.
| Antibody Type | Ligand | Dissociation Constant (Kd) | Method | Reference |
| Monoclonal Anti-DNP-spin-label | DNP-spin-label and related haptens | 5.0 x 10⁴ M⁻¹ to >1.0 x 10⁸ M⁻¹ (Association Constants) | Fluorescence Quenching | [4] |
| Rabbit Anti-DNP Monoclonal (clone 1G1) | Free DNP | 2.33 μM | Surface Plasmon Resonance (SPR) | [5] |
Experimental Protocols
This section provides detailed methodologies for the key applications of this compound in a research setting.
Synthesis of this compound (4-(α-N-L-alanine)-7-nitro-1,2,3-benzoxadiazole)
The synthesis of this compound is a critical first step for its use in custom applications. The following protocol is based on established methods for synthesizing NBD-amino acid conjugates.[6][7]
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
L-alanine
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve L-alanine in a 0.1 M sodium bicarbonate solution.
-
Dissolve NBD-Cl in ethanol.
-
Slowly add the NBD-Cl solution to the L-alanine solution while stirring at room temperature.
-
Protect the reaction mixture from light and continue stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protein Labeling with this compound
This compound can be conjugated to proteins, such as carrier proteins or antibodies, for use in various immunoassays and imaging applications. This protocol is adapted from standard methods for labeling proteins with amine-reactive fluorescent dyes.[8][9]
Materials:
-
Purified protein (e.g., Bovine Serum Albumin - BSA, or an antibody)
-
This compound with a reactive group (e.g., N-hydroxysuccinimide ester - NHS ester)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column for purification
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
Procedure:
-
Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.
-
Dissolve the amine-reactive this compound in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Slowly add the reactive this compound solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized but a starting point of 10:1 is common for IgG antibodies.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
(Optional) Stop the reaction by adding the quenching solution and incubating for 30-60 minutes.
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD dye (at ~467 nm).
Competitive ELISA for DNP Quantification
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify free DNP or DNP-like compounds in a sample using this compound as a competitive ligand.[10][11][12]
Materials:
-
Microtiter plate
-
DNP-conjugated protein for coating (e.g., DNP-BSA)
-
Anti-DNP antibody
-
This compound solution of known concentration (for standard curve)
-
Sample containing unknown concentration of DNP
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the wells of a microtiter plate with the DNP-conjugated protein overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of the this compound standard and the unknown samples.
-
In a separate plate or tubes, pre-incubate the anti-DNP antibody with the this compound standards and unknown samples for 1-2 hours.
-
Add the antibody-antigen mixtures to the DNP-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance versus the log of the this compound concentration and determine the concentration of DNP in the samples.
Live-Cell Imaging of Lymphocyte Activation
This compound can be used as a fluorescent antigen to visualize the binding and subsequent activation of B cells expressing DNP-specific B cell receptors (BCRs).[13][14]
Materials:
-
Lymphocytes (e.g., B cells from a DNP-immunized mouse)
-
This compound-conjugated antigen (e.g., this compound-BSA)
-
Cell culture medium suitable for live imaging
-
Fluorescence microscope with appropriate filter sets for NBD
-
Optional: Fluorescent markers for other cellular components (e.g., calcium indicators, cell surface markers)
Procedure:
-
Culture the lymphocytes in a suitable imaging chamber (e.g., glass-bottom dish).
-
Prepare a working solution of the this compound-conjugated antigen in imaging medium.
-
Add the this compound-antigen to the cells and immediately begin imaging using the fluorescence microscope.
-
Acquire time-lapse images to observe the binding of the fluorescent antigen to the B cell surface.
-
Monitor for downstream signaling events, such as changes in intracellular calcium concentration using a co-loaded calcium indicator dye, or receptor clustering.
-
Analyze the images to quantify the fluorescence intensity, localization, and dynamics of the this compound-antigen on the cell surface.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various stages of drug discovery and basic research:
-
High-Throughput Screening: this compound-based competitive immunoassays can be adapted for high-throughput screening of small molecule libraries to identify compounds that bind to anti-DNP antibodies or interfere with DNP-protein interactions.
-
Vaccine Development: As a DNP analogue, this compound can be used to evaluate the immunogenicity of DNP-based vaccines and to characterize the antibody response in preclinical and clinical studies.
-
Immunology Research: this compound serves as a fluorescent probe to study the fundamental mechanisms of B cell activation, antigen presentation, and the formation of the immunological synapse.
-
Diagnostic Assays: The principles of this compound-based immunoassays can be applied to the development of sensitive diagnostic tests for the detection of antibodies or antigens.
Conclusion
This compound is a versatile and powerful tool for researchers in immunology and drug development. Its structural and functional similarity to DNP, combined with its intrinsic fluorescence, enables a wide range of applications from fundamental studies of immune cell signaling to the development of novel diagnostics and therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole [omlc.org]
- 3. Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.abclonal.com [static.abclonal.com]
- 5. What is Antibody KD - Creative Diagnostics [creative-diagnostics.com]
- 6. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comparison of the isoelectrofocusing porperties of antibodies to DNP, DNP-glycylglycylglycine and DNP-p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging techniques for assaying lymphocyte activation in action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]
- 11. Antigen footprint governs activation of the B cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent probes to detect lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved synthesis of 7-nitrobenz-2-oxa-1,3-diazole analogs of CDP-diacylglycerol and phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of early lymphocyte activation events by fluorescence polarization flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Excitation and Emission Spectra of NBD-Amino-hexanoic Acid (NBDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characteristics of NBD-aminohexanoic acid (NBDA), a widely utilized fluorescent probe in biological research. The document details the excitation and emission properties, outlines a comprehensive experimental protocol for their determination, and presents a visual workflow of the spectroscopic analysis.
Introduction to this compound
NBD (Nitrobenzofurazan) and its derivatives are small, environmentally sensitive fluorophores. Their fluorescence is often weak in aqueous environments and significantly enhanced in hydrophobic media, making them excellent probes for studying lipids, proteins, and other biomolecules. This compound, also known as NBD-X acid or C6-NBD, incorporates a hexanoic acid linker, providing a reactive carboxylic acid site for conjugation to various molecules of interest.[1] The spectral properties of this compound are crucial for its application in fluorescence microscopy, high-performance liquid chromatography (HPLC), and other fluorescence-based assays.
Spectral Properties of this compound and Related Compounds
The excitation and emission maxima of NBD and its derivatives can vary depending on the solvent environment and the specific molecular conjugate. The fluorescence of NBD-amine adducts is known to be highly sensitive to the surrounding environment, with a notable decrease in fluorescence intensity in aqueous solutions.[2][3][4] Below is a summary of the reported spectral data for this compound and closely related NBD compounds.
| Compound/Variant | Excitation Max (nm) | Emission Max (nm) | Solvent/Condition | Reference |
| NBD (Nitrobenzofurazan) | 467 | 539 | General | [5] |
| NBD X MeOH | 467 | 538 | Methanol | [6] |
| NBD (nitrobenzodiazole) | 467 | 538 | Not Specified | [7] |
| NBD-F Adduct | 470 | 530 | Not Specified | [8] |
| NBD-Cl Adduct (amine) | 464 | 512 | Aqueous Solution | [2][4] |
| NBD-Cl Adduct (primary amine) | 465 | 535 | Methanol | [9] |
| NBD-X, SE | 460 | 540 | Not Specified | |
| NBD-PE | 463 | 536 | Not Specified | [10] |
| NBD-X Acid | ~465 | ~535 | General | [1] |
Note: The spectral properties can be influenced by factors such as pH, temperature, and the polarity of the local environment.
Experimental Protocol: Determination of Excitation and Emission Spectra
This section outlines a general methodology for determining the fluorescence excitation and emission spectra of this compound.
3.1. Materials and Reagents
-
NBD-aminohexanoic acid (this compound)
-
Spectroscopy-grade solvents (e.g., methanol, ethanol, phosphate-buffered saline (PBS))
-
Micropipettes
-
Quartz cuvettes (3 mL)
-
Spectrofluorometer
3.2. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or methanol, at a concentration of 1-20 mM.
-
Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., 50 mM PBS, pH 7.4) to a final concentration typically in the low micromolar range (e.g., 2-10 µM). The final concentration should be optimized to ensure a sufficient signal-to-noise ratio without causing inner filter effects.
-
Solvent Blank: Prepare a blank sample containing only the experimental buffer.
3.3. Spectrofluorometer Setup and Measurement
-
Instrument Warm-up: Allow the spectrofluorometer lamp and electronics to warm up for the manufacturer-recommended time to ensure stable readings.
-
Blank Measurement: Place the cuvette with the solvent blank into the spectrofluorometer and record a blank spectrum for both excitation and emission scans. This will be subtracted from the sample spectra to correct for background fluorescence and Raman scattering.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the expected maximum (e.g., 465 nm).
-
Scan a range of emission wavelengths (e.g., 480 nm to 700 nm).[11]
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined maximum (e.g., 535 nm).
-
Scan a range of excitation wavelengths (e.g., 370 nm to 520 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Data Analysis: Subtract the blank spectra from the corresponding sample spectra. The resulting spectra can be normalized to the peak intensity for comparison.
Experimental Workflow
The following diagram illustrates the general workflow for determining the fluorescence spectra of this compound.
Signaling Pathways and Applications
This compound itself is not directly involved in specific signaling pathways. Instead, its utility lies in its ability to be conjugated to molecules that do participate in these pathways. For example, this compound-labeled lipids are extensively used to track lipid metabolism and trafficking within cells. The change in the fluorescence signal of this compound upon entering a more hydrophobic environment, such as a cell membrane, provides a powerful tool for visualizing these processes.
The diagram below illustrates a conceptual signaling pathway where a receptor, upon ligand binding, internalizes a lipid that has been fluorescently labeled with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 6. Spectrum [NBD X MeOH] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 9. biotium.com [biotium.com]
- 10. rndsystems.com [rndsystems.com]
- 11. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Nitrobenzoxadiazole Compounds: A Technical Guide for Researchers
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold is a cornerstone in modern chemical biology and drug discovery. First introduced by Ghosh and Whitehouse in 1968 as a fluorogenic reagent for amines, the applications of NBD derivatives have since expanded dramatically.[1] Their small size, environmental sensitivity, and reactivity make them powerful tools for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the core applications of NBD compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
NBD Compounds as Fluorescent Probes
A primary application of NBD compounds is in fluorescent labeling. The most common reagents, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and the more reactive 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are themselves non-fluorescent.[2][3][4] However, they readily react with primary and secondary amines, as well as thiols, through a nucleophilic aromatic substitution reaction to yield highly fluorescent and stable adducts.[5][6]
This reactivity allows for the specific labeling of various biomolecules, including amino acids, peptides, proteins, and lipids.[2][7][8] NBD-labeled lipids, in particular, are extensively used as fluorescent analogs to study membrane dynamics, lipid trafficking, and cell morphology.[7]
A key feature of the NBD fluorophore is its environmental sensitivity. Its fluorescence quantum yield and emission maximum are highly dependent on the polarity of the surrounding environment.[1][9] NBD exhibits weak fluorescence in aqueous (polar) media, but its fluorescence intensity increases significantly in hydrophobic (non-polar) environments, such as within a lipid bilayer or the hydrophobic pocket of a protein.[9][10] This property is invaluable for probing biomolecular interactions and local microenvironments.[10][11]
Photophysical Properties of NBD Derivatives
The photophysical characteristics of NBD adducts are crucial for their application. The table below summarizes key data for common NBD derivatives.
| NBD Derivative/Adduct | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Notes |
| NBD-amine adducts (aqueous) | 464 | 512 | Low in aqueous solution[2] | Fluorescence is highly environment-sensitive.[2][4] |
| NBD-amine adducts (Methanol) | 465 | 535 | - | Data for reaction product with primary amines.[3] |
| NBD-secondary amine adducts (Methanol) | 485 | 540 | - | -[3] |
| NBD-NHMe (water) | - | - | 0.04 | Quantum yield is higher than for NBD-NMe₂.[1] |
| NBD-NMe₂ (water) | - | - | 0.008 | Lower quantum yield due to weaker ICT.[1] |
| NBD-labeled Oligonucleotide | 465 | 515 | - | Used to create environment-sensitive probes.[12] |
| NBD-Triterpene Conjugates (DMSO) | ~490 | ~540 | Varies (decreases with longer linker chain) | The length of the amino acid linker influences optical properties.[13] |
Applications in Cellular Imaging
The ability to label lipids and other biomolecules makes NBD compounds excellent probes for fluorescence microscopy. They are widely used to visualize cellular structures and monitor dynamic processes like lipid uptake and intracellular trafficking in living cells.[14][15][16]
Detailed Experimental Protocol: Visualizing NBD-Lipid Uptake
This protocol is adapted from established methods for monitoring lipid internalization in mammalian cells using confocal microscopy.[14][15][17]
A. Cell Preparation:
-
Grow adherent mammalian cells (e.g., C2C12, fibroblasts) on glass-bottom dishes in the appropriate culture medium until they reach 60-70% confluency.[16]
-
Before labeling, carefully aspirate the growth medium.
-
Wash the cells twice with 1 mL of a suitable buffer, such as Tris-buffered saline with salts (TBSS), pre-warmed to 20 °C.[17]
B. NBD-Lipid Probe Preparation:
-
Prepare a stock solution of the desired NBD-labeled lipid (e.g., NBD-phosphatidylcholine) complexed with bovine serum albumin (BSA). A typical stock solution is 0.5 mM sphingolipid with 0.5 mM BSA.[18]
-
For labeling, dilute the stock solution to a final working concentration (e.g., 5 µM) in the imaging buffer (e.g., HBSS/HEPES).[18]
C. Cell Labeling and Imaging:
-
Add 1 mL of fresh, pre-warmed buffer to the washed cells.
-
To prevent enzymatic degradation of the NBD-lipids, phospholipase inhibitors like PMSF (to 1 mM) and OBAA (to 5 µM) can be added, followed by a 10-minute incubation at 20 °C.[17]
-
Add the 5 µM NBD-lipid staining solution to the cells and incubate at a low temperature (e.g., 4 °C) to allow labeling of the plasma membrane while minimizing endocytosis.
-
After incubation, remove the labeling solution and perform a "back-exchange" by washing with a BSA solution (e.g., 5% w/v BSA) to remove any NBD-lipid that has not been internalized by the cell. The optimal BSA concentration and incubation time may vary by cell type.[17]
-
Wash the cells again with buffer and immediately proceed to imaging on a confocal laser scanning microscope.
-
For NBD, typical excitation is with a 488 nm laser line, and emission is collected in a window of approximately 500-550 nm.[19]
D. Data Analysis:
-
Image analysis software (e.g., ImageJ) can be used to quantify the cell-associated fluorescence, providing a measure of lipid internalization.[16]
Applications in Drug Development and Therapy
Beyond their use as probes, NBD derivatives have emerged as promising therapeutic agents, particularly in oncology.[20]
Anticancer Activity and GSTP1-1 Inhibition
Certain NBD compounds, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), are potent and selective inhibitors of Glutathione S-transferase P1-1 (GSTP1-1).[21][22] GSTP1-1 is an enzyme frequently overexpressed in cancer cells, where it contributes to drug resistance and protects cells from apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[20][21]
By inhibiting GSTP1-1, NBDHEX disrupts this protective mechanism, leading to the activation of the JNK pathway and subsequent apoptosis in tumor cells.[21] This makes NBD derivatives a new class of potential anticancer drugs.[20][22]
Cytotoxicity of NBD Derivatives
NBD-based compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, often at micromolar or submicromolar concentrations.[22]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| NBD-Aa-triterpene 1 | B16-F10 | Murine Melanoma | 30.5 ± 2.1 |
| NBD-Aa-triterpene 1 | HT-29 | Human Colon Adenocarcinoma | 29.5 ± 1.8 |
| NBD-Aa-triterpene 1 | HepG2 | Human Hepatocellular Carcinoma | 33.5 ± 1.5 |
| NBD-Aa-triterpene 2 | B16-F10 | Murine Melanoma | 34.0 ± 2.5 |
| NBD-Aa-triterpene 2 | HT-29 | Human Colon Adenocarcinoma | 28.0 ± 1.7 |
| NBD-Aa-triterpene 2 | HepG2 | Human Hepatocellular Carcinoma | 35.0 ± 1.5 |
| Data sourced from studies on NBD-conjugated triterpenes.[13][23] |
Derivatization for Analytical Applications
NBD-Cl and NBD-F are widely used as pre-column derivatizing reagents in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of amines, amino acids, and thiols.[4][5][24] The derivatization reaction converts these typically non-chromophoric or non-fluorophoric analytes into products that can be detected with high sensitivity using fluorescence or UV-Vis detectors.[5]
General Protocol for Amine Derivatization with NBD-Cl for HPLC
This protocol provides a general guideline for the derivatization of amines.[24]
-
Sample Preparation: Prepare a solution of the amine-containing sample in methanol (e.g., 1-20 µg of amine in 25-500 µL).
-
Reagent Addition: Add a 4-8 fold excess of NBD-Cl solution (e.g., 0.05% w/v in methanol).
-
Buffering: Add 50-100 µL of 0.1 M sodium bicarbonate (NaHCO₃) to create a basic reaction medium.
-
Incubation: Heat the reaction mixture at 55-60 °C for a sufficient time (e.g., 1-5 hours, though shorter times of ~1 minute are reported for NBD-F).[4][24]
-
Cooling: Cool the reaction mixture to room temperature.
-
Analysis: The resulting solution containing the stable NBD-amine derivative can be directly injected into the HPLC system for analysis. Detection is typically performed with fluorescence at λex ≈ 460-470 nm and λem ≈ 530-540 nm.[24]
Conclusion
From their origins as simple labeling reagents, nitrobenzoxadiazole compounds have evolved into a remarkably versatile class of molecules with broad applications in research. Their utility as environmentally sensitive fluorescent probes for imaging and biomolecular interaction studies is well-established. Furthermore, the emergence of NBD derivatives as targeted therapeutic agents, particularly in oncology, opens exciting new avenues for drug development. The continued exploration of NBD chemistry promises to yield even more sophisticated tools for scientists, enabling deeper insights into complex biological systems and contributing to the development of novel diagnostics and therapies.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 7. Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NBD Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 13. scispace.com [scispace.com]
- 14. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]
- 15. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 20. portlandpress.com [portlandpress.com]
- 21. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. NBD-Cl | 10199-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Safety and handling of NBDA compound
An In-depth Technical Guide to the Safety and Handling of N-benzyl-2,5-dimethoxy-4-bromoamphetamine (NBDA)
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. N-benzyl-2,5-dimethoxy-4-bromoamphetamine (this compound) is a research chemical with limited safety and toxicology data. This guide is based on information available for this compound and structurally similar compounds and should not be considered a substitute for a comprehensive, compound-specific risk assessment. Extreme caution should be exercised at all times when handling this compound.
Introduction
N-benzyl-2,5-dimethoxy-4-bromoamphetamine, hereinafter referred to as this compound, is a psychoactive research chemical belonging to the substituted phenethylamine class. It is structurally related to the 2C-x family of compounds, known for their potent effects on the central nervous system. Specifically, this compound is a derivative of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) with an N-benzyl substitution. This structural modification is known to significantly impact the pharmacological properties of phenethylamines. Given its potent serotonergic activity, a thorough understanding of its safety and handling is paramount for any research application.
Hazard Identification and Toxicology
Due to the limited availability of formal toxicological studies on this compound, a definitive hazard profile has not been established. However, based on the known effects of analogous compounds, the following potential hazards should be considered:
-
Acute Toxicity: Assumed to be high. Overdose may lead to severe and life-threatening conditions, including serotonin syndrome.
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Neurotoxicity: As a potent psychoactive substance, this compound is expected to have significant effects on the central nervous system.
-
Long-term Effects: Unknown. Prolonged or repeated exposure may lead to unforeseen health consequences, potentially affecting cardiovascular, neurological, and other organ systems.[2][3]
Quantitative Data
Publicly available quantitative toxicological and stability data for this compound is scarce. The following table summarizes known pharmacological data.
| Parameter | Value | Target | Notes |
| Binding Affinity (K_i) | 16 nM | Human 5-HT₂A Receptor | Indicates high-affinity binding to the primary target receptor.[4] |
Mechanism of Action and Signaling Pathway
This compound is a potent partial agonist of the serotonin 5-HT₂A receptor.[4] The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily engages the Gq/11 signaling pathway.[5][6] This initiates a downstream signaling cascade that is believed to be responsible for the compound's psychoactive effects.
5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor by this compound leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability.
Caption: this compound-mediated 5-HT2A receptor signaling.
Safe Handling and Personal Protective Equipment (PPE)
A strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
All work with solid this compound must be conducted in a certified chemical fume hood, glovebox, or other suitable contained environment.
-
Ensure adequate ventilation in the laboratory.
Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection |
| Hands | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. |
| Eyes | Safety glasses with side shields or chemical splash goggles. |
| Body | A lab coat. Consider a disposable suit for larger quantities. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling powders. |
Experimental Protocols
The following provides a generalized workflow for the preparation of a stock solution of this compound. This should be adapted to specific experimental needs and institutional safety guidelines.
Workflow for Stock Solution Preparation
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 25B-NB - Wikipedia [en.wikipedia.org]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility and Storage of 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic Acid (NBDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and storage conditions for 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid, a widely used fluorescent probe commonly referred to as NBDA, C-6 NBD, NBD Hexanoic Acid, or NBD-X. Understanding its physicochemical properties is crucial for its effective application in various research and development settings, including the study of fatty acids, sterols, and lipid metabolism.[1][2]
Core Physicochemical Properties
This compound is a solid, dark orange powder with a molecular weight of approximately 294.26 g/mol .[3] Its fluorescent properties are environmentally sensitive, making it a valuable tool for probing molecular environments.[4] In methanol, it exhibits an excitation maximum (λex) at approximately 466 nm and an emission maximum (λem) at around 535 nm.[3]
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₄N₄O₅ | [3][5] |
| Molecular Weight | 294.26 g/mol | [3][5] |
| Appearance | Solid, Very Dark Orange Powder | |
| Melting Point | 152 - 154°C | [6] |
| Boiling Point | 559.4 ± 60.0 °C (Predicted) | [6] |
| pKa (Predicted) | 4.74 ± 0.10 | [1] |
Solubility of this compound
The solubility of this compound is a critical factor for its use in experimental assays. While precise quantitative data across a wide range of solvents is not extensively published, the available information indicates the following:
| Solvent | Solubility | Citations |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |
| Methanol | Slightly Soluble | [6] |
| Ethanol | Soluble (used for stock solutions) | [8] |
| Water | Poorly soluble | [9] |
For biological applications, this compound is often prepared in an organic solvent, such as ethanol or DMSO, to create a concentrated stock solution.[8] This stock solution is then typically diluted into an aqueous buffer containing a carrier protein like bovine serum albumin (BSA) to facilitate its delivery to cells and minimize aggregation in the aqueous environment.[8][10] The hexanoic acid chain of this compound contributes to hydrophobic interactions, which can influence its solubility and reactivity in different solvents.[11]
Recommended Storage and Stability
Proper storage of this compound is essential to maintain its integrity and fluorescent properties. The following conditions are recommended based on manufacturer guidelines and general best practices for fluorescent probes:
| Condition | Recommendation | Citations |
| Temperature (Solid) | -20°C for long-term storage. 2-8°C for short-term storage. | [6][7] |
| Light | Protect from light to prevent photodegradation. | [6] |
| Moisture | Store in a desiccated environment. | [10] |
| Stability (Solid) | ≥ 4 years when stored at -20°C. | [7] |
For this compound solutions, long-term storage is generally not recommended due to the potential for degradation. If storage of a solution is necessary, it is advisable to prepare aliquots of a concentrated stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and store them at -20°C or lower, protected from light.[10] Avoid repeated freeze-thaw cycles.[6] For aqueous solutions, it is best to prepare them fresh for each experiment. The stability of NBD-containing compounds in aqueous solutions can be pH-dependent, with degradation possible in acidic conditions (pH < 7.0).[8]
Experimental Protocols
Protocol 1: General Solubility Determination
This protocol outlines a general method for determining the solubility of a compound like this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at ~466 nm) or a validated HPLC method.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mM).
Protocol 2: Preparation of this compound-BSA Complex for Cell Labeling
This protocol describes a common method for preparing this compound for introduction into an aqueous cell culture medium.[8]
Materials:
-
This compound
-
Absolute Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or other appropriate aqueous buffer
-
Cell culture medium
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in absolute ethanol to create a 1 mM stock solution.
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in the desired aqueous buffer (e.g., 5% w/v in PBS).
-
Form the this compound-BSA Complex: While vortexing the BSA solution, slowly add the ethanolic this compound stock solution to achieve the desired final concentration. The BSA helps to solubilize the this compound in the aqueous medium and facilitates its delivery to cells.
-
Cell Labeling: The freshly prepared this compound-BSA complex can then be diluted in cell culture medium and added to cells for labeling experiments.
Visualizations
Factors Affecting this compound Stability
References
- 1. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid suitable for fluorescence | 88235-25-0 [sigmaaldrich.com]
- 4. On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned from rat liver samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. metabion.com [metabion.com]
- 7. scribd.com [scribd.com]
- 8. How should fluorescent labeled probes be stored? [qiagen.com]
- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. scbt.com [scbt.com]
NBDA CAS number 64917-85-7 information
An In-depth Technical Guide to N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-L-alanine (NBDA)
CAS Number: 64917-85-7
This technical guide provides comprehensive information on N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-L-alanine (this compound), a fluorescent analog of the 2,4-dinitrophenyl (DNP) group.[1] It is intended for researchers, scientists, and drug development professionals. This compound is a valuable tool for detecting and characterizing antinitroaromatic antibodies and can be used in various immunochemical and cell biology applications.[1]
Chemical and Physical Properties
This compound, also known as 4-(α-N-L-alanine)-NBD, is a compound that incorporates the environmentally sensitive fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD) linked to the amino acid L-alanine.[1] The NBD group is known for its fluorescence, which is highly dependent on the polarity of its local environment, making it a useful probe in biophysical studies.[2][3]
| Property | Value | Reference |
| CAS Number | 64917-85-7 | [1] |
| Synonyms | 4-(α-N-L-alanine)-NBD | [1] |
| Molecular Formula | C9H8N4O5 | |
| Molecular Weight | 252.18 g/mol | |
| Excitation Maximum | ~467 nm | [4] |
| Emission Maximum | ~539 nm | [4] |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in DMSO and other organic solvents | [4] |
Mechanism of Action and Applications
This compound functions as a structural and functional analog of the 2,4-dinitrophenyl (DNP) group.[1] DNP is a widely used hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. Consequently, this compound can be used to bind to and detect anti-DNP antibodies. Its intrinsic fluorescence allows for the direct detection and quantification of these antibodies without the need for secondary labels.[1]
Key applications of this compound include:
-
Detection and characterization of antinitroaromatic antibodies: this compound can be used in various immunoassays, such as ELISA and fluorescence polarization assays, to detect and quantify antibodies that recognize nitroaromatic compounds.[1]
-
Fluorescent labeling: While the alanine moiety provides some specificity, the reactive NBD group can be used to label other molecules, though this is not its primary application. The parent compound for such labeling is typically 4-chloro-7-nitrobenzofurazan (NBD-Cl).[5]
-
Probing protein binding sites: As a fluorescent analog, this compound can be used to study the binding kinetics and affinity of anti-DNP antibodies. Changes in the fluorescence properties of this compound upon binding can provide insights into the microenvironment of the antibody's binding site.
Experimental Protocols
Preparation of this compound Stock Solution
A common protocol for preparing a stock solution of a fluorescent probe like this compound is as follows:
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg).
-
Dissolving: Dissolve the powder in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to a desired concentration (e.g., 1 mM).[4] Ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or below, protected from light, to prevent degradation.
Antibody Binding Assay using Fluorescence Spectroscopy
This protocol describes a general method for characterizing the binding of this compound to an anti-DNP antibody.
-
Reagents and Buffers:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Anti-DNP antibody solution of known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Assay buffer (e.g., PBS, pH 7.4).
-
-
Instrumentation: A fluorometer capable of measuring fluorescence intensity at the excitation and emission wavelengths of NBD.
-
Procedure: a. Prepare a series of dilutions of the anti-DNP antibody in the assay buffer. b. Add a fixed, low concentration of this compound (e.g., 1 µM) to each antibody dilution. c. Incubate the samples for a sufficient time at room temperature to allow binding to reach equilibrium. d. Measure the fluorescence intensity of each sample at an emission wavelength of ~539 nm, using an excitation wavelength of ~467 nm. e. Measure the fluorescence of a blank sample containing only this compound in the assay buffer.
-
Data Analysis: a. Subtract the blank fluorescence from all measurements. b. Plot the change in fluorescence intensity as a function of the antibody concentration. c. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.
Visualization of Experimental Workflow and Concepts
General Experimental Workflow for Antibody Binding Analysis
Caption: Workflow for determining antibody-NBDA binding affinity.
Conceptual Diagram of this compound Binding to an Antibody
Caption: this compound binds to the Fab region of an anti-DNP antibody.
Concluding Remarks
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-L-alanine (this compound) is a specialized fluorescent probe with significant utility in immunology and biochemistry. Its ability to act as a DNP analog allows for the direct and sensitive detection of anti-DNP antibodies, facilitating research into immune responses and antibody-hapten interactions. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the practical application of this compound in a research setting. For more specific applications, researchers should consult the primary literature for detailed methodologies tailored to their experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors | MDPI [mdpi.com]
- 4. NBD-PE [N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 5. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NBDA Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBDA) and its reactive derivatives, such as NBD-F (4-Fluoro-7-nitrobenzofurazan), for the fluorescent labeling of antibodies. This document outlines the principles of this compound labeling, detailed experimental protocols, methods for characterization of conjugates, and specific applications in cellular imaging and pathway analysis.
Introduction to this compound Labeling
This compound is a fluorescent dye belonging to the benzofurazan family. Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and strong fluorescence in hydrophobic environments. This solvatochromic property makes this compound an excellent tool for studying protein conformation and binding events. When conjugated to an antibody, changes in the local environment of the this compound molecule upon antigen binding can lead to alterations in its fluorescent signal.
This compound and its amine-reactive derivatives, such as NBD-F and NBD-Cl, react primarily with the primary amino groups of lysine residues and the N-terminus of the antibody under alkaline conditions to form a stable covalent bond. The resulting this compound-antibody conjugate can be used in a variety of applications, including immunofluorescence microscopy, flow cytometry, and studies of receptor-mediated endocytosis.
Key Characteristics of this compound
A summary of the key spectral and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁N₅O₃ | [1] |
| Molecular Weight | 249.23 g/mol | [1] |
| Excitation Maximum (λex) | ~467 nm | [2] |
| Emission Maximum (λem) | ~538 nm | [2] |
| Appearance | Yellow solid | [3] |
| Solubility | Soluble in DMSO or DMF | [3] |
| Reactivity | Reacts with primary and secondary amines | [4] |
Experimental Protocols
Protocol 1: Antibody Preparation for Labeling
Successful labeling requires a purified antibody in an amine-free buffer.
Materials:
-
Purified antibody (IgG)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)[5][6]
Procedure:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it is crucial to perform a buffer exchange.[2][7]
-
Size-Exclusion Chromatography: Equilibrate the SEC column with PBS. Apply the antibody solution to the column and collect the fractions containing the purified antibody.[6]
-
Dialysis: Dialyze the antibody solution against PBS at 4°C with at least two buffer changes.
-
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS for optimal labeling efficiency.[2][8] Conjugation efficiency is significantly reduced if the protein concentration is less than 2 mg/mL.[2]
-
Purity Check: Confirm the purity and concentration of the antibody using a spectrophotometer to measure the absorbance at 280 nm (A280).
Protocol 2: this compound (NBD-F) Labeling of Antibodies
This protocol is adapted for labeling with NBD-F, an amine-reactive derivative of this compound.
Materials:
-
Prepared antibody solution (from Protocol 1)
-
NBD-F (4-Fluoro-7-nitrobenzofurazan)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0
-
Reaction tubes
-
Rotator or shaker
Procedure:
-
Prepare NBD-F Stock Solution: Immediately before use, dissolve NBD-F in anhydrous DMSO to a concentration of 10 mg/mL.
-
Determine Dye-to-Antibody Molar Ratio: The optimal molar ratio of dye to antibody should be determined empirically. A starting point of a 10:1 to 20:1 molar excess of NBD-F to the antibody is recommended.[8]
-
Reaction Setup:
-
In a reaction tube, add the calculated volume of the antibody solution.
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to the optimal range for the reaction (pH 8.5-9.0).[8]
-
Immediately add the calculated volume of the NBD-F stock solution to the antibody solution.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
Figure 1: Experimental workflow for this compound antibody labeling.
Protocol 3: Purification of this compound-Labeled Antibodies
Purification is essential to remove unconjugated this compound, which can cause high background fluorescence.
Materials:
-
This compound-labeled antibody solution
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[5][6]
-
PBS, pH 7.4
Procedure:
-
Column Equilibration: Equilibrate the SEC column with PBS.
-
Sample Application: Apply the labeling reaction mixture to the top of the column.
-
Elution: Elute the column with PBS. The this compound-antibody conjugate will elute first as it is larger, while the smaller, unconjugated this compound molecules will be retained longer.
-
Fraction Collection: Collect the fractions. The first colored fractions to elute contain the labeled antibody.
-
Pooling: Pool the fractions containing the purified this compound-antibody conjugate.
Figure 2: Purification of this compound-labeled antibody using size-exclusion chromatography.
Protocol 4: Characterization of this compound-Labeled Antibodies
1. Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified this compound-antibody conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~467 nm, A_max).
-
Calculate the concentration of the antibody and the dye using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of this compound / A_max of this compound). This value should be determined experimentally or obtained from the manufacturer.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[2]
-
-
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of this compound at its A_max.
-
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for most antibodies is typically between 2 and 10.[2]
2. Stability and Storage
-
Store the purified this compound-antibody conjugate at 4°C for short-term storage (up to one month), protected from light.
-
For long-term storage, aliquot and store at -20°C or -80°C. The addition of a cryoprotectant like 50% glycerol can prevent damage from freeze-thaw cycles.[8]
-
Avoid repeated freeze-thaw cycles.
Applications of this compound-Labeled Antibodies
Application 1: Visualizing Receptor-Mediated Endocytosis
This compound-labeled antibodies can be used to track the internalization of cell surface receptors. The increase in fluorescence of this compound in the hydrophobic environment of the endocytic vesicles can be a useful indicator of internalization.
Experimental Workflow:
-
Cell Culture: Culture cells expressing the receptor of interest on glass-bottom dishes.
-
Labeling: Incubate the live cells with the this compound-labeled antibody specific for the extracellular domain of the receptor at 4°C to allow binding without internalization.
-
Washing: Wash the cells with cold PBS to remove unbound antibody.
-
Induction of Endocytosis: Shift the cells to 37°C to initiate endocytosis.
-
Imaging: Acquire fluorescence images at different time points using a confocal microscope.
-
Analysis: Quantify the internalization by measuring the increase in intracellular fluorescence over time.
References
- 1. Efficient inhibition of EGFR signalling and of tumour growth by antagonistic anti-EGFR Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 3. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
Protocol for detecting antinitroaromatic antibodies with NBDA
Application Note & Protocol
Topic: Protocol for Detecting Anti-Nitroaromatic Antibodies with NBDA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitroaromatic compounds are a class of chemicals used in various industrial applications, including the manufacturing of explosives, pesticides, and dyes.[1][2] Due to their widespread use, there is a significant interest in developing sensitive and specific methods for their detection for environmental monitoring and security purposes. Immunoassays, which utilize the specific binding between an antibody and its antigen, offer a powerful tool for this purpose. This application note details a protocol for the detection of anti-nitroaromatic antibodies using a fluorescently labeled nitroaromatic compound, specifically a conjugate of 4-nitro-7-aminobenzofurazan (this compound), in a competitive immunoassay format.
The principle of this assay is based on the competition between an this compound-labeled nitroaromatic compound (the fluorescent probe) and an unlabeled nitroaromatic analyte for binding to a limited amount of specific anti-nitroaromatic antibody. The resulting fluorescence signal is inversely proportional to the concentration of the unlabeled nitroaromatic compound in the sample. This method provides a sensitive and quantitative approach for the detection of anti-nitroaromatic antibodies and, by extension, nitroaromatic compounds.
Experimental Principles
This protocol employs a competitive fluorescence immunoassay. The key components are:
-
Anti-nitroaromatic Antibody: A specific antibody that recognizes and binds to the target nitroaromatic compound.
-
This compound-Nitroaromatic Conjugate: A fluorescent probe created by conjugating this compound to a nitroaromatic molecule. This probe binds to the anti-nitroaromatic antibody and emits a fluorescent signal upon excitation.
-
Nitroaromatic Analyte: The unlabeled nitroaromatic compound in the sample that competes with the fluorescent probe for antibody binding.
The assay is performed by incubating a known amount of the anti-nitroaromatic antibody with a mixture of the this compound-nitroaromatic conjugate and the sample containing the unknown amount of the nitroaromatic analyte. After reaching equilibrium, the fluorescence of the solution is measured. A decrease in fluorescence intensity compared to a control (no analyte) indicates the presence of the nitroaromatic compound in the sample.
Signaling Pathway
References
Application Notes and Protocols for NBDA Staining of Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of cell surface proteins using NBDA (NBD-X, 6-(7-Nitrobenzofurazan-4-ylamino)-hexanoic acid), a versatile fluorescent probe. This document offers comprehensive methodologies for accurate and efficient staining, data acquisition, and analysis, tailored for professionals in research and drug development.
Introduction
This compound is a fluorescent probe that can be used to label cell surface proteins.[1] NBD-X, a derivative of which this compound is a part, is known to react with primary amines and thiols, making it suitable for labeling proteins.[2] The fluorescence of NBD derivatives is highly sensitive to the environment, exhibiting low fluorescence in aqueous solutions and strong fluorescence in hydrophobic environments such as the plasma membrane.[3][4] This property makes this compound an excellent tool for specifically visualizing cell surface proteins with minimal background fluorescence. Covalent labeling of plasma membrane proteins offers advantages over non-covalent methods, as it is compatible with fixation, permeabilization, and long-term imaging studies.[5][6][7]
Principle of this compound Staining
This compound contains a reactive group that covalently binds to primary amine groups present on the extracellular domains of cell surface proteins. This reaction forms a stable fluorescent label on the plasma membrane. The mechanism involves the nucleophilic attack of the protein's amine group on the reactive moiety of the this compound molecule.
Data Presentation
Table 1: this compound (NBD-X) Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₄O₅ | [1] |
| Molecular Weight | 294.26 g/mol | N/A |
| Excitation Wavelength (Ex) | ~466 nm | [4] |
| Emission Wavelength (Em) | ~535 nm | [4] |
| Solvent | DMSO | [1] |
| Storage | -20°C, protect from light | [3] |
Table 2: Recommended Staining Parameters
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ cells/mL | [8] |
| This compound Concentration | 1 - 10 µM | Based on similar reactive dyes |
| Incubation Time | 15 - 30 minutes | [9][10] |
| Incubation Temperature | 4°C or Room Temperature | 4°C minimizes internalization[10] |
| Staining Buffer | PBS with 0.5% BSA | [8] |
Experimental Protocols
Materials
-
This compound (NBD-X) fluorescent dye
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Cell culture medium
-
Cells in suspension (e.g., harvested cultured cells)
-
Microcentrifuge tubes or 96-well plates
-
Fluorescence microscope or flow cytometer
Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 1 mM stock solution. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.
-
Staining Buffer: Prepare PBS containing 0.5% BSA. This buffer is used for washing and incubating the cells.[8]
-
Cell Suspension: Harvest cells and prepare a single-cell suspension in cold Staining Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
This compound Staining Protocol for Live Cells
-
Cell Preparation: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a microcentrifuge tube or a well of a 96-well plate.
-
Staining: Add the desired final concentration of this compound (e.g., 5 µM) to the cell suspension. This can be done by diluting the 1 mM stock solution directly into the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 4°C or room temperature, protected from light.[9][10] Incubation at 4°C is recommended to minimize endocytosis of the labeled proteins.[10]
-
Washing: After incubation, wash the cells to remove unbound dye. Add 1 mL of cold Staining Buffer to the tube (or 200 µL to the well), centrifuge at 300-400 x g for 5 minutes at 4°C, and carefully discard the supernatant.[8]
-
Repeat Wash: Repeat the washing step two more times for a total of three washes.[8]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Staining Buffer for analysis. For microscopy, resuspend in a smaller volume (e.g., 100 µL) and mount on a slide. For flow cytometry, resuspend in 200-500 µL of Staining Buffer.[8]
-
Imaging/Analysis: Proceed with fluorescence microscopy or flow cytometry to analyze the stained cells.
Visualization and Logical Relationships
Experimental Workflow
Caption: Workflow for this compound staining of cell surface proteins.
This compound Staining Mechanism
Caption: Covalent labeling of a cell surface protein with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number of wash steps. |
| Non-specific binding of the dye. | Decrease the this compound concentration or incubation time. | |
| Weak or No Signal | Low concentration of the dye. | Increase the this compound concentration. |
| Insufficient incubation time. | Increase the incubation time. | |
| Low expression of target proteins. | Use a cell line with higher expression or an alternative labeling method. | |
| Cell Death | Dye toxicity at high concentrations. | Decrease the this compound concentration and/or incubation time. |
| Harsh cell handling. | Handle cells gently during washing and centrifugation. |
Conclusion
This protocol provides a robust framework for the fluorescent labeling of cell surface proteins using this compound. By following these guidelines, researchers can achieve specific and efficient staining for various downstream applications, including fluorescence microscopy and flow cytometry. The provided tables and diagrams serve as quick references to streamline the experimental process.
References
- 1. adipogen.com [adipogen.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Surface Staining – DartLab [geiselmed.dartmouth.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Thiol-Reactive Biotinylation of Crude Antibody Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and robust labeling of antibodies is a cornerstone of modern biological research and therapeutic development. Biotinylation, the process of covalently attaching biotin to a protein, is a widely used technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and signal amplification. While numerous methods exist for antibody biotinylation, thiol-reactive strategies offer a site-specific approach by targeting free sulfhydryl groups, often generated by the mild reduction of disulfide bonds in the antibody's hinge region. This method minimizes the random labeling of primary amines that could potentially interfere with the antigen-binding site, thus preserving the antibody's immunoreactivity.[1][2]
This document provides detailed application notes and protocols for the use of N-biotinyl-N'-(iodoacetyl)ethylenediamine (NBDA) and other iodoacetyl-biotin reagents for the labeling of antibodies, particularly those derived from crude preparations such as ascites fluid, serum, or hybridoma culture supernatants.
I. Purification of Crude Antibody Preparations
Prior to biotinylation, it is imperative to purify antibodies from crude preparations to remove interfering substances like other proteins (e.g., albumin), lipids, and small molecules that can compete with the labeling reaction and reduce efficiency.[2]
Recommended Purification Method: Protein A/G Affinity Chromatography
Protein A and Protein G are bacterial proteins that bind with high affinity to the Fc region of many common antibody isotypes. Immobilized Protein A/G on a solid support (e.g., agarose beads) provides an efficient one-step purification method.
Protocol: Antibody Purification using Protein A/G Affinity Chromatography
-
Resin Preparation:
-
Equilibrate the Protein A/G resin with a binding buffer (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
Clarify the crude antibody preparation by centrifugation to remove cellular debris.
-
Dilute the supernatant with binding buffer.
-
-
Antibody Binding:
-
Apply the diluted sample to the equilibrated Protein A/G column.
-
Allow the sample to pass through the column to enable antibody binding.
-
-
Washing:
-
Wash the column extensively with binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound antibodies using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately restore the pH to a physiological range and prevent denaturation of the antibody.
-
-
Buffer Exchange:
-
Immediately perform a buffer exchange into a suitable buffer for the subsequent reduction and labeling steps (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0). This can be achieved using a desalting column or dialysis.[3]
-
II. Site-Specific Biotinylation using Iodoacetyl-Biotin Reagents
Iodoacetyl-activated biotin reagents are thiol-reactive linkers that specifically form stable thioether bonds with free sulfhydryl groups.[4][5] To achieve site-specific labeling in the hinge region, the antibody's inter-chain disulfide bonds must first be mildly reduced to generate free thiols.
Experimental Workflow for Thiol-Reactive Biotinylation
Caption: Workflow for the preparation of biotinylated antibodies from crude preparations.
Protocol: Reduction of Antibody Disulfide Bonds
This protocol utilizes 2-Mercaptoethylamine (2-MEA) for the mild and selective reduction of hinge-region disulfide bonds.[3]
-
Prepare the Antibody:
-
Reduction Reaction:
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess 2-MEA using a desalting column equilibrated with a reaction buffer suitable for the subsequent labeling step (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3).[3]
-
Protocol: Biotinylation with Iodoacetyl-Biotin
This protocol is a general guideline for using iodoacetyl-activated biotin reagents.
-
Prepare the Biotinylation Reagent:
-
Labeling Reaction:
-
Add the iodoacetyl-biotin solution to the reduced antibody solution. A 3- to 5-fold molar excess of the biotin reagent over the generated sulfhydryl groups is generally recommended for efficient labeling.[3] For a typical IgG, this corresponds to approximately a 4-fold molar excess of the biotin reagent.[3]
-
Incubate the reaction for 90 minutes at room temperature in the dark.[3][5] Protecting the reaction from light is important to prevent the conversion of liberated iodide to molecular iodine, which can react with tyrosine residues.[3]
-
-
Post-Labeling Purification:
-
Remove the unreacted iodoacetyl-biotin reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
Monitor the column eluate for protein by measuring the absorbance at 280 nm. The first peak corresponds to the biotinylated antibody.[3]
-
Alternatively, dialysis can be used to remove the excess biotinylation reagent.[3]
-
III. Characterization of Biotinylated Antibodies
After purification, it is essential to characterize the biotinylated antibody to determine the degree of labeling and confirm its functionality.
Quantitative Data Summary
| Parameter | Method | Typical Results | Reference |
| Antibody Recovery | Protein A/G Chromatography | >90% | General Knowledge |
| IMAC (for biotinylated Ab) | ~75% or higher | [7] | |
| Degree of Labeling (DoL) | HABA Assay | 4-6 biotins per IgG | [8] |
| Selenol-catalyzed reduction method | ~7 biotin groups per antibody | [9] |
Determining the Degree of Biotinylation (DoL)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating the number of biotin molecules incorporated per antibody.[8] The assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated antibody, which leads to a decrease in absorbance at 500 nm.[8]
IV. Applications in Signaling Pathway Research
Biotinylated antibodies are invaluable tools for studying signaling pathways due to the high-affinity biotin-streptavidin interaction, which can be used for signal amplification and the development of versatile detection systems.[10][11]
Signaling Pathway Analysis Workflow
Caption: General workflow for using biotinylated antibodies in signaling pathway analysis.
Key Applications:
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Biotinylated antibodies can be used to pull down a target protein and its interacting partners from cell lysates. The biotin tag allows for efficient capture using streptavidin-coated beads.
-
Western Blotting: The high sensitivity of the biotin-streptavidin system makes it ideal for detecting low-abundance proteins in Western blots.[10][12]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Biotinylated primary or secondary antibodies, followed by streptavidin-enzyme or streptavidin-fluorophore conjugates, provide significant signal amplification for visualizing the localization of proteins within cells and tissues.[10][12]
-
Flow Cytometry: Cell surface markers can be labeled with biotinylated antibodies and subsequently detected with fluorescently tagged streptavidin for cell sorting and analysis.[10][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The biotin-streptavidin system is widely used in various ELISA formats to enhance the detection signal.[10]
V. Conclusion
Thiol-reactive biotinylation of antibodies from crude preparations is a robust and reliable method for producing highly specific and active reagents for a wide range of research and diagnostic applications. By following the detailed protocols for purification, reduction, and labeling outlined in these application notes, researchers can generate high-quality biotinylated antibodies. The versatility of these reagents, particularly in the context of signaling pathway analysis, underscores their importance in advancing our understanding of complex biological processes.
References
- 1. interchim.fr [interchim.fr]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. apexbt.com [apexbt.com]
- 4. cephamls.com [cephamls.com]
- 5. apexbt.com [apexbt.com]
- 6. store.sangon.com [store.sangon.com]
- 7. biomedres.us [biomedres.us]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Labeling of antibodies by in situ modification of thiol groups generated from selenol-catalyzed reduction of native disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for NBDA in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to NBDA as a Fluorescent Probe
4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (this compound) is a cell-permeant, fluorogenic compound widely utilized in fluorescence microscopy for the detection and relative quantification of intracellular thiols, with a particular emphasis on glutathione (GSH). The 7-nitrobenz-2-oxa-1,3-diazole (NBD) core is a small and environmentally sensitive fluorophore. In its native state, this compound is weakly fluorescent. However, upon reaction with intracellular thiols, it forms a highly fluorescent adduct, enabling the visualization and analysis of cellular redox status and thiol-related signaling pathways. This property makes this compound a valuable tool in cellular biology and drug discovery for studying oxidative stress and the effects of xenobiotics on cellular thiol pools.
Data Presentation: Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~430 - 470 nm | [1] |
| Emission Maximum (λem) | ~520 - 550 nm | [1][2] |
| Stokes Shift | ~90 - 80 nm | Calculated |
| Quantum Yield (ΦF) | Varies significantly with environment (higher in nonpolar environments) | [3] |
| Molar Extinction Coefficient (ε) | ~13,000 - 27,000 M⁻¹cm⁻¹ in various solvents | [1] |
| Recommended Laser/Filter Set | Blue laser (e.g., 488 nm) and a green emission filter (e.g., 500-550 nm bandpass) |
Note: The exact photophysical properties can vary depending on the specific thiol it reacts with and the local cellular environment. It is recommended to determine the optimal excitation and emission settings empirically on your specific imaging system.
Signaling Pathways and Experimental Workflows
Thiol Detection by this compound
This compound's mechanism for detecting thiols, such as glutathione, involves a nucleophilic aromatic substitution reaction. The thiol group attacks the electron-deficient benzoxadiazole ring, displacing a leaving group and forming a stable, fluorescent NBD-thiol adduct. This "turn-on" fluorescence response is the basis for its use as a thiol sensor.
General Experimental Workflow for Cellular Thiol Imaging
The following diagram outlines the key steps for using this compound to image intracellular thiols in live cells.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Thiols with this compound
This protocol provides a general procedure for staining live, adherent cells with this compound to visualize intracellular thiols.
Materials:
-
4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (this compound)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
Procedure:
-
Cell Preparation:
-
Seed adherent cells on a glass-bottom dish or coverslips in a multi-well plate at a density that will result in 60-80% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight to allow for attachment and recovery.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-60 minutes in a humidified incubator at 37°C with 5% CO₂, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Remove the staining solution from the cells.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
After the final wash, add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of approximately 470 nm and collect the emission at around 530 nm.
-
Acquire images using consistent settings (e.g., exposure time, gain) across all samples for quantitative comparisons.
-
Protocol 2: Investigating Drug-Induced Oxidative Stress
This protocol describes how to use this compound to assess changes in intracellular thiol levels following treatment with a drug or compound of interest.
Materials:
-
All materials from Protocol 1
-
Drug or compound of interest
-
Positive control (optional): A known thiol-depleting agent like N-ethylmaleimide (NEM) or a compound that induces oxidative stress.
-
Negative control: Vehicle control (e.g., DMSO at the same concentration as the drug vehicle).
Procedure:
-
Cell Preparation and Treatment:
-
Follow step 1 of Protocol 1 for cell preparation.
-
On the day of the experiment, treat the cells with the desired concentrations of your drug or compound for the appropriate duration. Include positive and negative controls in parallel.
-
-
Staining and Imaging:
-
Following the drug treatment period, proceed with steps 2-5 of Protocol 1 to stain and image the cells.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), quantify the mean fluorescence intensity per cell for each treatment group.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control.
-
A decrease in fluorescence intensity compared to the control suggests drug-induced depletion of intracellular thiols, indicative of oxidative stress. An increase may suggest an upregulation of thiol synthesis as a compensatory response.
-
Applications in Drug Development
The measurement of intracellular thiol levels, particularly glutathione, is a critical aspect of drug development, from early discovery to toxicology studies. This compound and similar fluorescent probes can be powerful tools in this process.
-
High-Throughput Screening (HTS): Cell-based assays using this compound can be adapted for HTS to screen compound libraries for their potential to induce oxidative stress.[4] This can help in the early identification of compounds with potential toxicity or to identify compounds that modulate cellular redox pathways.
-
Mechanism of Action Studies: For lead compounds, this compound can be used to investigate whether the mechanism of action involves the modulation of cellular thiol homeostasis. This is particularly relevant for anticancer drugs, many of which exert their effects by inducing oxidative stress in cancer cells.
-
Toxicology and Safety Assessment: Drug-induced oxidative stress is a common mechanism of toxicity in various organs, including the liver and kidneys.[3][5] this compound can be used in in vitro models (e.g., cultured hepatocytes or renal epithelial cells) to assess the potential of drug candidates to deplete glutathione and induce oxidative damage.
-
Evaluating Antioxidant Therapies: this compound can be used to assess the efficacy of antioxidant compounds or therapies designed to replenish or protect cellular thiol pools in the context of disease models or drug-induced injury.
By providing a relatively simple and visually informative method to assess a key indicator of cellular health, this compound serves as a valuable reagent for researchers and professionals in the field of drug development.
References
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with NBDA (NBD-PZ) Labeled Cells
Introduction
4-Nitro-7-(N-piperazino)benzofurazan-2-oxide, commonly known as NBD-PZ, is a fluorescent probe belonging to the nitrobenzoxadiazole (NBD) family. NBD derivatives are widely utilized in cellular biology due to their sensitivity to the local microenvironment, often exhibiting enhanced fluorescence in hydrophobic conditions. NBD-PZ is a cell-permeable dye that has been shown to accumulate in acidic organelles, making it a valuable tool for studying lysosomal content and function in living cells.[1] Its fluorescence can be readily detected by flow cytometry, enabling the high-throughput analysis of cellular populations based on the state of their acidic compartments.
This application note provides a detailed protocol for labeling cells with NBD-PZ and analyzing them by flow cytometry. It is intended for researchers, scientists, and drug development professionals interested in assessing lysosomal dynamics, autophagy, or cellular stress responses.
Principle of Detection
NBD-PZ is a weakly fluorescent compound in aqueous environments. Upon crossing the cell membrane, it is believed to accumulate in acidic organelles such as lysosomes. The low pH within these compartments leads to the protonation of the piperazino moiety, which enhances the dye's retention and fluorescence. The resulting increase in fluorescence intensity can be quantified on a single-cell basis using a flow cytometer equipped with a violet or blue laser.
Data Presentation
The following tables summarize the key spectral properties of NBD-PZ and the recommended staining conditions for flow cytometry.
Table 1: Spectral Properties of NBD-PZ
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~470 nm | Can be excited by a 488 nm blue laser. |
| Emission Maximum (λem) | ~541 nm | Detected in the green fluorescence channel (e.g., FITC or GFP channel). |
Table 2: Recommended Staining Conditions for Flow Cytometry
| Parameter | Recommended Condition | Notes |
| Cell Type | Adherent or suspension mammalian cells | Optimization may be required for different cell lines. |
| Cell Density | 1 x 10⁶ cells/mL | Adjust as needed for your specific cell type and instrument. |
| NBD-PZ Stock Solution | 10 mM in DMSO | Store at -20°C, protected from light. |
| NBD-PZ Working Concentration | 1-10 µM | Titration is recommended to determine the optimal concentration. |
| Staining Medium | Serum-free medium or PBS | Serum may contain components that interfere with staining. |
| Incubation Time | 15-30 minutes | Time may vary depending on cell type and temperature. |
| Incubation Temperature | 37°C | |
| Wash Buffer | PBS or complete medium |
Experimental Protocols
Reagent Preparation
-
NBD-PZ Stock Solution (10 mM):
-
Dissolve 2.49 mg of NBD-PZ (MW: 249.23 g/mol ) in 1.0 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing.
-
Aliquot and store at -20°C, protected from light. The stock solution is stable for at least 2 years when stored properly.[1]
-
-
Wash Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Staining Medium:
-
Serum-free cell culture medium or PBS.
-
Cell Staining Protocol
-
Cell Preparation:
-
Suspension Cells: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with PBS and resuspend in staining medium at a concentration of 1 x 10⁶ cells/mL.
-
Adherent Cells: Gently detach cells using a cell scraper or a suitable non-enzymatic dissociation solution. Avoid using trypsin if possible, as it may affect cell surface proteins and membrane integrity. Wash once with PBS and resuspend in staining medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a fresh dilution of NBD-PZ in staining medium to the desired final concentration (e.g., 5 µM).
-
Add the NBD-PZ working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, add 2-3 mL of wash buffer to the cell suspension.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of wash buffer or sheath fluid for flow cytometry analysis.
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm blue laser for excitation.
-
Set up a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Detect the NBD-PZ fluorescence in the green channel, typically using a 530/30 nm bandpass filter (similar to FITC or GFP).
-
-
Controls:
-
Unstained Control: A sample of unstained cells to set the baseline fluorescence and gate for NBD-PZ positive cells.
-
Positive Control (Optional): Cells treated with a known lysosomotropic agent (e.g., chloroquine) may be used to confirm an increase in acidic organelle volume and NBD-PZ fluorescence.
-
-
Data Acquisition and Analysis:
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the NBD-PZ signal in the gated cell population.
-
Mandatory Visualizations
Caption: Experimental workflow for NBD-PZ staining and flow cytometry.
Caption: Proposed mechanism of NBD-PZ accumulation and fluorescence.
Applications in Research and Drug Development
-
Monitoring Lysosomal Function: Changes in NBD-PZ fluorescence can indicate alterations in the pH and volume of the lysosomal compartment, which are important indicators of cellular health and function.
-
Autophagy Studies: As lysosomes are the terminal degradative compartment in the autophagy pathway, NBD-PZ can be used to monitor the fusion of autophagosomes with lysosomes.
-
Drug-Induced Lysosomotropism: Many pharmaceutical compounds are weak bases that can become trapped in lysosomes, leading to lysosomal dysfunction. NBD-PZ can be used in screening assays to identify such compounds.
-
Toxicology and Cell Stress: Various cellular stressors can impact lysosomal stability and function. NBD-PZ provides a tool to assess these effects in a high-throughput manner.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Suboptimal dye concentration- Insufficient incubation time- Cell type is resistant to staining | - Titrate NBD-PZ concentration (e.g., 1-20 µM).- Increase incubation time (e.g., up to 60 minutes).- Ensure cells are healthy and in logarithmic growth phase. |
| High Background Fluorescence | - Incomplete washing- Dye precipitation | - Perform an additional wash step.- Ensure the NBD-PZ stock solution is fully dissolved before use.- Filter the working solution if precipitates are visible. |
| High Cell Death | - High NBD-PZ concentration- Prolonged incubation | - Reduce NBD-PZ concentration.- Decrease incubation time.- Confirm cell viability with a viability dye (e.g., Propidium Iodide). |
Conclusion
NBD-PZ is a valuable fluorescent probe for the flow cytometric analysis of acidic organelles in living cells. The protocol described herein provides a straightforward and robust method for labeling cells and quantifying changes in lysosomal content. This approach has broad applications in basic research and drug development for studying cellular processes involving lysosomal function and dynamics.
References
Application Notes and Protocols for NBDA as a Fluorescent Tag in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-7-aminobenzofurazan (NBDA) and its derivatives are versatile fluorescent probes widely utilized in biochemical and cellular studies. These small, environmentally sensitive fluorophores react readily with primary and secondary amines, as well as thiols, making them excellent tools for labeling a variety of biomolecules, including amino acids, peptides, proteins, and lipids. The fluorescence of NBD-adducts is highly dependent on the polarity of the local environment, often exhibiting a significant increase in quantum yield in nonpolar environments, a property that is particularly advantageous for studying protein conformation, membrane dynamics, and ligand binding. This document provides detailed application notes and protocols for the use of this compound and its reactive precursors (NBD-Cl and NBD-F) in key biochemical assays.
Core Principles of this compound Fluorescence
This compound's utility as a fluorescent tag stems from the nitrobenzoxadiazole moiety. The reactive forms, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), are themselves non-fluorescent. Upon nucleophilic aromatic substitution with an amine or thiol group on a target molecule, a fluorescent NBD-adduct is formed.[1] This "fluorogenic" property minimizes background fluorescence from unreacted probes.
The fluorescence of NBD derivatives is characterized by an intramolecular charge transfer (ICT) from the electron-donating amino or thioether group to the electron-withdrawing nitro group.[2] This ICT is sensitive to the surrounding environment's polarity. In aqueous, polar environments, the fluorescence is often quenched, while in nonpolar environments, such as the hydrophobic core of a protein or within a lipid bilayer, the fluorescence quantum yield increases significantly.[3] This solvatochromic behavior allows for the probing of molecular interactions and conformational changes.
Quantitative Data for this compound and its Derivatives
The photophysical properties of this compound-conjugates are crucial for designing and interpreting fluorescence-based assays. The following tables summarize key quantitative data for NBD derivatives.
| Property | Value | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~463 - 485 nm | Dependent on the conjugate and solvent polarity. | [1][4] |
| Emission Maximum (λem) | ~512 - 540 nm | Dependent on the conjugate and solvent polarity. | [1][4] |
| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | For NBD-PE in methanol. | |
| Common Laser Line | 488 nm | Widely available on flow cytometers and confocal microscopes. | [5] |
| Common Emission Filter | 525/50 nm | Standard filter set for green fluorescence detection. | [5] |
Table 1: General Spectroscopic Properties of NBD Derivatives.
| NBD Derivative | Quantum Yield (Φ) | Conditions | Reference(s) |
| NBD-NMe₂ | 0.008 | In water | [2] |
| NBD-NHMe | 0.04 | In water | [2] |
| NBD-labeled Tryptophan | 0.7% | In water (relative to fluorescein) | [6] |
| NBD-labeled Tryptophan | 4.7% | In dioxane (relative to fluorescein) | [6] |
| NBD-labeled Serotonin | - | Exhibits significant fluorescence enhancement upon receptor binding. | [3] |
| NBD-labeled Lipid | - | Fluorescence lifetime is sensitive to the lipid bilayer environment. | [7] |
Table 2: Fluorescence Quantum Yields of Selected NBD Derivatives. The quantum yield is highly dependent on the local environment.
| NBD-labeled Molecule | Fluorescence Lifetime (τ) | Conditions | Reference(s) |
| 22-NBD-cholesterol | τ₁ = 2.14 ns, τ₂ = 6.96 ns | In cells, two-component decay at 522 nm. | [8] |
| 22-NBD-cholesterol | τ₁ = 2.61 ns, τ₂ = 8.52 ns | In cells, two-component decay at 539 nm. | [8] |
| NBD-labeled slide helix | Varies with membrane penetration depth | In micelles and POPC membranes. | [9] |
Table 3: Fluorescence Lifetimes of NBD-labeled Biomolecules. Fluorescence lifetime provides insights into the molecular environment of the probe.
Experimental Protocols
Labeling of Proteins with NBD-Cl
This protocol describes a general method for labeling proteins with NBD-Cl. The optimal conditions, including pH, temperature, and incubation time, may need to be optimized for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)
-
NBD-Cl (4-chloro-7-nitrobenzofurazan)
-
Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) (optional, for labeling cysteine residues)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Reaction tubes
Procedure:
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMSO to a final concentration of 10-50 mM. This solution should be prepared fresh.
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL. If labeling cysteine residues, add DTT to a final concentration of 1 mM to reduce any disulfide bonds.
-
Labeling Reaction: Add the NBD-Cl stock solution to the protein solution in a 5- to 20-fold molar excess. The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours in the dark. The optimal time and temperature should be determined empirically.
-
Termination of Reaction (Optional): The reaction can be stopped by adding a small molecule with a free amine or thiol group, such as β-mercaptoethanol or Tris buffer, in excess.
-
Removal of Unreacted Dye: Separate the NBD-labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with the desired storage buffer. Alternatively, perform dialysis against the storage buffer.
-
Determination of Labeling Efficiency: Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (~478 nm). The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.
Workflow for Protein Labeling with NBD-Cl
Caption: Workflow for labeling proteins with NBD-Cl.
Enzyme Activity Assay Using an this compound-based Substrate
This protocol outlines a continuous, fluorescence-based assay to measure the activity of an enzyme that processes a substrate to release an NBD-labeled product. The increase in fluorescence intensity over time is proportional to the enzyme activity.
Materials:
-
Purified enzyme of interest
-
This compound-labeled substrate (custom-synthesized to be a substrate for the enzyme of interest)
-
Assay buffer (optimized for the specific enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound-labeled substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the enzyme in the assay buffer.
-
Prepare the assay buffer.
-
-
Set up the Assay:
-
In the wells of the 96-well microplate, add the assay buffer.
-
Add the this compound-labeled substrate to each well to a final concentration in the low micromolar range (this should be optimized).
-
Include negative controls (no enzyme) and positive controls (if available).
-
-
Initiate the Reaction: Add the enzyme dilutions to the respective wells to start the reaction. The final volume in each well should be consistent.
-
Measure Fluorescence: Immediately place the microplate in the fluorescence microplate reader, pre-set to the appropriate temperature. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.
-
Data Analysis:
-
For each enzyme concentration, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus enzyme concentration to determine the relationship between enzyme concentration and activity.
-
Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.
-
Logical Flow for an this compound-based Enzyme Assay
Caption: Logical flow for an this compound-based enzyme activity assay.
HPLC Analysis of Amino Acids Derivatized with NBD-F
This protocol describes the pre-column derivatization of amino acids with NBD-F for subsequent separation and quantification by reverse-phase HPLC with fluorescence detection.[5]
Materials:
-
Amino acid standards and samples
-
NBD-F (4-fluoro-7-nitrobenzofurazan)
-
Acetonitrile
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.5)
-
Hydrochloric acid (HCl)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of NBD-F in acetonitrile.
-
Prepare the borate buffer and adjust the pH.
-
Prepare amino acid standards and samples in a suitable diluent (e.g., 0.1 M HCl).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 10 µL of the amino acid sample or standard with 80 µL of borate buffer.
-
Add 10 µL of the NBD-F solution.
-
Vortex the mixture and incubate at 60°C for 5-10 minutes in the dark.
-
Cool the reaction mixture on ice.
-
Add 900 µL of the HPLC mobile phase A to stop the reaction and dilute the sample.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample onto the HPLC system.
-
Separate the NBD-amino acid derivatives using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the derivatives using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of each amino acid standard against its concentration.
-
Determine the concentration of amino acids in the samples by comparing their peak areas to the standard curve.
-
Workflow for HPLC Analysis of NBD-derivatized Amino Acids
References
- 1. interchim.fr [interchim.fr]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 7. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of Protein Binding with Nitrobenzoxadiazole (NBDA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive dye extensively utilized in the quantitative analysis of protein-ligand interactions. Its fluorescence properties are highly dependent on the polarity of its surrounding environment; NBD exhibits weak fluorescence in aqueous solutions but becomes brightly fluorescent in nonpolar environments, such as the hydrophobic pockets of proteins.[1] This solvatochromic property makes NBD an excellent tool for monitoring protein binding events. When an NBD-labeled ligand binds to a protein, the fluorophore's transition into a hydrophobic binding pocket typically results in a significant increase in fluorescence intensity and a blue shift in the emission maximum.[1][2] This change in fluorescence can be precisely measured to determine binding affinities and other quantitative parameters.
These application notes provide detailed protocols for utilizing NBD-amine (NBDA) and other NBD derivatives for the quantitative analysis of protein binding. Methodologies for fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are described, along with data presentation guidelines and troubleshooting advice.
Key Principles of this compound in Protein Binding Assays
The primary mechanism underpinning the use of this compound in protein binding assays is the change in the fluorophore's quantum yield upon binding. In an aqueous environment, the excited state of NBD is efficiently quenched by water molecules. Upon binding to a protein's hydrophobic pocket, the NBD moiety is shielded from the aqueous solvent, leading to a significant increase in fluorescence.[1][2] This fluorescence enhancement is directly proportional to the concentration of the protein-ligand complex, allowing for the determination of binding constants.
Alternatively, fluorescence quenching can also be employed. If the protein has a natural fluorophore (like tryptophan) near the binding site, the binding of an NBD-labeled ligand can lead to Förster Resonance Energy Transfer (FRET), resulting in quenching of the protein's intrinsic fluorescence and a concomitant increase in NBD fluorescence.
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have employed NBD-based probes to analyze protein-ligand interactions.
Table 1: Dissociation Constants (Kd) Determined by NBD Fluorescence Titration
| Protein | NBD-Labeled Ligand | Kd | Reference |
| α-Tocopherol Transfer Protein (α-TTP) | NBD-α-tocopherol analog (148d) | 60 nM | [2] |
| Human Serum Albumin (HSA) | NBD-fatty acid conjugate (149f) | 27 µM | [2] |
| Sterol Carrier Protein-2 (SCP-2) | NBD-cholesterol | 38 nM | [3] |
| SthK Ion Channel | 8-NBD-cAMP | 0.72 µM | [4] |
| Lymphokine-activated killer T-cell-originated protein kinase (TOPK) | TOPKi-NBD | 0.49 µM (EC50) | [5] |
Table 2: Thermodynamic Parameters from Protein-Ligand Binding Studies
While direct ITC studies on NBD-labeled proteins are not extensively documented in the initial literature search, ITC is a powerful tool for obtaining a complete thermodynamic profile of binding interactions. The parameters that can be determined are listed below. In practice, these would be determined by titrating an unlabeled ligand into a solution of the target protein, or in some cases, a labeled protein.
| Parameter | Description |
| ΔG | Gibbs Free Energy: The overall energy change of binding, indicating spontaneity. |
| ΔH | Enthalpy Change: The heat absorbed or released upon binding, reflecting changes in bonding. |
| ΔS | Entropy Change: The change in disorder of the system upon binding, reflecting changes in conformational freedom and solvent organization. |
| n | Stoichiometry: The molar ratio of ligand to protein in the complex. |
Experimental Protocols
Protein Labeling with NBD-Cl (4-chloro-7-nitrobenzofurazan)
This protocol describes a general method for labeling a protein with NBD-Cl, which reacts with primary amines (e.g., the N-terminus and lysine side chains).
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.5. Avoid buffers containing primary amines like Tris.
-
NBD-Cl (4-chloro-7-nitrobenzofurazan)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Reaction buffer: 50 mM sodium bicarbonate, pH 8.3
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5 to 10-fold molar excess of the NBD-Cl stock solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.
-
Removal of Unreacted Dye: Separate the NBD-labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Determination of Labeling Efficiency: Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 478 nm (for NBD concentration). The extinction coefficient for NBD at 478 nm is approximately 25,000 M⁻¹cm⁻¹. Calculate the degree of labeling (moles of NBD per mole of protein).
Quantitative Analysis by Fluorescence Titration
This protocol outlines the steps for determining the dissociation constant (Kd) of a protein-ligand interaction using an NBD-labeled ligand.
Materials:
-
NBD-labeled ligand
-
Purified target protein
-
Assay buffer (e.g., PBS, HEPES buffer)
-
Fluorometer with excitation and emission monochromators
Experimental Workflow:
Fluorescence titration experimental workflow.
Procedure:
-
Instrument Setup: Set the fluorometer to the excitation and emission wavelengths appropriate for NBD (typically λex ≈ 460-480 nm and λem ≈ 520-550 nm).
-
Sample Preparation: In a quartz cuvette, add a fixed concentration of the NBD-labeled ligand in the assay buffer. The concentration should be low enough to ensure that the majority of the ligand is free at the start of the titration. A common starting concentration is in the low nanomolar range.
-
Titration: Sequentially add small aliquots of a concentrated stock solution of the target protein to the cuvette. After each addition, mix gently and allow the system to reach equilibrium (typically 1-2 minutes).
-
Fluorescence Measurement: Record the fluorescence intensity after each protein addition.
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying the observed fluorescence by a dilution factor (V_total / V_initial).
-
Plot the change in fluorescence (ΔF = F - F_initial) against the total protein concentration.
-
Fit the resulting binding curve to a suitable binding model using non-linear regression software (e.g., GraphPad Prism, Origin). For a simple 1:1 interaction, the one-site binding model is often used:
ΔF = (Bmax * [P]) / (Kd + [P])
Where:
-
ΔF is the change in fluorescence intensity.
-
Bmax is the maximum fluorescence change at saturation.
-
[P] is the concentration of the protein.
-
Kd is the dissociation constant.
-
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7]
Materials:
-
Purified protein
-
Ligand (NBD-labeled or unlabeled)
-
ITC instrument
-
Degassed assay buffer
Procedure:
-
Sample Preparation: Prepare the protein and ligand in identical, degassed buffer to minimize heats of dilution. The concentration of the protein in the sample cell and the ligand in the syringe should be carefully chosen based on the expected Kd.[8] A general guideline is to have the protein concentration in the cell at 10-100 times the expected Kd.
-
Instrument Setup: Set the experimental temperature and other instrument parameters according to the manufacturer's instructions.
-
Titration: Perform a series of small injections of the ligand into the protein solution in the sample cell.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation:
ΔG = -RT * ln(Ka) = ΔH - TΔS
Where Ka = 1/Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[9][10] While typically label-free, it can be used with NBD-labeled molecules if one of the binding partners is immobilized on a sensor chip.
Procedure:
-
Ligand Immobilization: Covalently attach the protein (ligand) to the sensor chip surface using standard amine coupling chemistry.
-
Analyte Binding: Inject the NBD-labeled ligand (analyte) at various concentrations over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: A sensorgram (plot of RU versus time) is generated for each analyte concentration. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as koff / kon.
Signaling Pathway Visualization: Protein Kinase Inhibition
NBD-labeled inhibitors are valuable tools for studying the kinetics and inhibition of protein kinases, which are key components of many signaling pathways.[11][12] The following diagram illustrates a generic protein kinase signaling cascade and indicates how an NBD-labeled inhibitor can be used to probe the interaction with its target kinase.
Protein kinase signaling pathway with NBD inhibitor.
Troubleshooting
High Background Fluorescence:
-
Cause: Incomplete removal of unbound NBD-labeled ligand.
-
Solution: Ensure thorough purification of the labeled protein after the labeling reaction. Optimize the size-exclusion chromatography step.[9]
Low Signal-to-Noise Ratio:
-
Cause: Insufficient fluorescence change upon binding.
-
Solution: The binding pocket may not be sufficiently hydrophobic. Consider labeling the other binding partner or using a different fluorophore.
Precipitation of Protein during Titration:
-
Cause: High protein concentrations can lead to aggregation.
-
Solution: Work with lower protein concentrations if the sensitivity of the assay allows. Optimize buffer conditions (e.g., pH, ionic strength, additives).
Inner Filter Effect:
-
Cause: At high concentrations, the NBD probe can absorb the excitation or emission light, leading to a non-linear fluorescence response.
-
Solution: Work at low micromolar or nanomolar concentrations of the NBD-labeled molecule. Apply correction factors to the data if necessary.
Conclusion
The use of NBD-amine and other NBD derivatives provides a robust and versatile platform for the quantitative analysis of protein-ligand interactions. The sensitivity of NBD fluorescence to the local environment allows for the accurate determination of binding affinities through fluorescence titration. When combined with techniques like ITC and SPR, a comprehensive understanding of the thermodynamics and kinetics of protein binding can be achieved. The detailed protocols and data interpretation guidelines presented in these application notes are intended to facilitate the successful implementation of NBD-based assays in academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. TOPKi-NBD a fluorescent small molecule for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting - Thermott [thermott.com]
- 10. biotium.com [biotium.com]
- 11. TOPKi-NBD: a fluorescent small molecule for tumor imaging [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to NBDA Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBDA, or 4-nitro-7-thiabendazole-2-oxa-1,3-diazole, and its derivatives, such as NBD-Cl (4-chloro-7-nitrobenz-2-oxa-1,3-diazole) and NBD-F (4-fluoro-7-nitrobenz-2-oxa-1,3-diazole), are highly valuable fluorescent reagents in biological and pharmaceutical research. These compounds are intrinsically non-fluorescent but become highly fluorescent upon reaction with primary and secondary amines, making them excellent tools for labeling and detecting proteins, peptides, amino acids, and other amine-containing molecules. This guide provides detailed protocols for this compound conjugation, quantitative data for reaction optimization, and examples of its application in studying cellular signaling pathways.
The reaction of NBD derivatives with amines is a nucleophilic aromatic substitution. The electron-withdrawing nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack by the lone pair of electrons on the amine. The chloro or fluoro substituent at the 4-position acts as a good leaving group, facilitating the formation of a stable, fluorescent NBD-amine adduct. This reaction is highly dependent on pH, with optimal conditions typically in the slightly basic range (pH 8.0-9.0) to ensure the amine is deprotonated and thus more nucleophilic.
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound (represented here by the commonly used NBD-Cl and NBD-F) to proteins and peptides.
Protocol 1: General Protein Labeling with NBD-Cl
This protocol outlines the steps for the covalent labeling of proteins with NBD-Cl.
Materials:
-
Protein of interest
-
NBD-Cl (4-chloro-7-nitrobenz-2-oxa-1,3-diazole)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-5 mg/mL. Ensure that the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the protein for conjugation.
-
NBD-Cl Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of NBD-Cl in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the NBD-Cl stock solution. The molar ratio of NBD-Cl to protein should be optimized for each specific protein, but a starting point of a 10-20 fold molar excess of NBD-Cl is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted NBD-Cl by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the protein-containing fractions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~478 nm (for NBD).
Protocol 2: Peptide and Amino Acid Labeling with NBD-F
This protocol is suitable for the derivatization of peptides and amino acids with the more reactive NBD-F.
Materials:
-
Peptide or amino acid sample
-
NBD-F (4-fluoro-7-nitrobenz-2-oxa-1,3-diazole)
-
Acetonitrile
-
Borate Buffer: 0.1 M, pH 8.0
-
Reaction termination solution: 0.1 M HCl
Procedure:
-
Sample Preparation: Dissolve the peptide or amino acid sample in the Borate Buffer.
-
NBD-F Solution: Prepare a solution of NBD-F in acetonitrile.
-
Derivatization Reaction:
-
Mix the sample solution with the NBD-F solution. A typical ratio is a 2-5 fold molar excess of NBD-F.
-
Incubate the reaction at 60°C for 10-30 minutes.[1]
-
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.1 M HCl.
-
Analysis: The NBD-labeled peptide or amino acid is now ready for analysis, typically by reverse-phase HPLC with fluorescence detection (Excitation: ~470 nm, Emission: ~530 nm).[1]
Quantitative Data
The efficiency of this compound conjugation is influenced by several parameters. The following tables summarize key quantitative data to aid in the optimization of your labeling reactions.
Table 1: Reaction Conditions for NBD-Cl and NBD-F Conjugation
| Parameter | NBD-Cl | NBD-F | Reference(s) |
| Optimal pH | 8.3 - 9.0 | 8.0 | [2] |
| Reaction Temperature | Room Temperature to 80°C | 40°C - 60°C | [1][3] |
| Reaction Time | 10 minutes to 2 hours | 10 - 30 minutes | [1][3] |
| Solvent for Stock | DMF or DMSO | Acetonitrile | |
| Excitation Max (nm) | ~478 | ~470 | [2] |
| Emission Max (nm) | ~540 | ~530 | [2] |
Table 2: Molar Ratios for Protein Labeling
| Protein Concentration | Molar Excess of NBD Reagent | Expected Degree of Labeling (DOL) |
| 1-2 mg/mL | 5-10 fold | Low |
| 1-2 mg/mL | 10-20 fold | Medium |
| 1-2 mg/mL | >20 fold | High |
Note: The optimal molar ratio is protein-dependent and should be determined empirically.
Visualizations
Experimental Workflow: Protein Conjugation with this compound
Signaling Pathway: Modulation of NMDA Receptor Signaling by an NBD-Labeled Ligand
NBD-labeled ligands can be used to study receptor function and signaling. For instance, an NBD-tagged neuroactive steroid has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor responses.[4] The following diagram illustrates a potential signaling cascade downstream of NMDA receptor activation that could be modulated by such a ligand.
References
- 1. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA potentiation by visible light in the presence of a fluorescent neurosteroid analogue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence with NBDA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using NBD (Nitrobenzoxadiazole) fluorescent dyes in their experiments.
A Note on Terminology: The acronym "NBDA" in the context of fluorescence likely refers to derivatives of the NBD fluorophore, such as this compound (4-(α-N-L-alanine)-NBD), a fluorescent analog used in immunochemical studies.[1] This guide focuses on the NBD fluorophore and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is NBD, and what are its common applications?
A1: NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is a small, uncharged, and hydrophobic fluorescent probe.[2][3] Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous (polar) environments and strong green fluorescence in hydrophobic (nonpolar) media.[2][4] This property makes it an excellent tool for labeling and studying lipids, proteins, and other biomolecules in membranes and other nonpolar environments.[2]
Q2: What are the typical excitation and emission wavelengths for NBD?
A2: The excitation and emission maxima of NBD can vary slightly depending on the solvent and the specific derivative. However, they are generally in the blue-green region of the spectrum.
| NBD Derivative/Solvent | Excitation Max (nm) | Emission Max (nm) |
| NBD (general) | ~467 | ~538-539 |
| NBD in Methanol | 466 | 535 |
| NBD-labeled lipids | ~460-470 | ~530-540 |
Data compiled from multiple sources.[3][4][5]
Q3: What are the primary causes of high background fluorescence with NBD dyes?
A3: High background fluorescence when using NBD dyes can generally be attributed to several factors:
-
Excess dye concentration: Using a higher concentration of the NBD probe than necessary can lead to non-specific binding and high background.
-
Inadequate washing: Insufficient washing after the staining step can leave unbound dye in the sample, contributing to background fluorescence.
-
Hydrophobic interactions: NBD's hydrophobic nature can cause it to non-specifically associate with hydrophobic pockets in proteins or cellular structures other than the target of interest.
-
Autofluorescence: The inherent fluorescence of cells or tissues, especially in the green channel where NBD emits, can contribute to the overall background signal.
-
Suboptimal imaging parameters: Improperly set imaging parameters, such as excessive laser power or gain, can amplify background noise.
Troubleshooting Guide: Reducing Background Fluorescence
Problem: High background fluorescence is obscuring the specific signal from my NBD-labeled target.
Below are potential causes and suggested solutions to reduce background fluorescence in your experiments.
| Potential Cause | Suggested Solution |
| Dye Concentration is Too High | Titrate the NBD dye to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the lowest concentration recommended in the literature or by the manufacturer and increase it gradually. |
| Insufficient Washing | Increase the number and/or duration of washing steps after incubation with the NBD dye. Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help remove non-specifically bound dye, but be cautious as this may also disrupt cell membranes. |
| Non-Specific Binding | - Reduce Incubation Time: Shorter incubation times can minimize non-specific uptake and binding. - Lower Incubation Temperature: Performing the incubation at a lower temperature (e.g., 4°C instead of room temperature or 37°C) can reduce non-specific interactions. - Use a Blocking Agent: For some applications, pre-incubating the sample with a blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites. |
| Cellular Autofluorescence | - Use a Background Subtraction Algorithm: Most imaging software has tools to subtract a background value from the image. - Use a Different Fluorescent Probe: If autofluorescence is a significant problem, consider using an NBD derivative that emits in a different spectral range or a different class of dyes altogether. - Use a Quenching Agent: Commercial antifade reagents that also contain quenchers for autofluorescence can be used. |
| Imaging System Settings | - Optimize Laser Power and Gain: Use the lowest laser power and detector gain that still provide a detectable specific signal. - Adjust Pinhole Size (Confocal Microscopy): A smaller pinhole can help to reject out-of-focus light, which can contribute to background haze. - Use Spectral Unmixing: If the background has a distinct spectral profile from the NBD signal, spectral unmixing techniques can be used to separate the two. |
Experimental Protocols & Workflows
General Workflow for Staining Cells with an NBD-Labeled Probe
The following diagram illustrates a typical workflow for labeling live cells with an NBD-based fluorescent probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. biotium.com [biotium.com]
- 5. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
Technical Support Center: NBDA Signal-to-Noise Ratio Improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their Nanoscale Bio-functional Surface Plasmon Resonance (NBDA) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.
Q1: Why is my baseline unstable or drifting?
An unstable baseline is a common problem that directly impacts the quality of kinetic data.[1] It can manifest as a continuous upward or downward drift, or as random fluctuations.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete System Equilibration | Allow the system to equilibrate with running buffer for an extended period, even overnight if necessary, to ensure a stable baseline before starting the experiment.[2] |
| Buffer Mismatch | Ensure the analyte sample buffer is identical to the running buffer to avoid bulk refractive index effects that can cause sharp jumps and baseline drift.[3] |
| Air Bubbles in the System | Thoroughly degas all buffers and solutions before use.[1] Perform priming steps to remove any trapped air in the fluidics system.[2] |
| Temperature Fluctuations | Maintain a stable ambient temperature for the instrument. Avoid placing the instrument near drafts or direct sunlight.[3] |
| Contamination in the Flow System | Clean the instrument's fluidic system regularly according to the manufacturer's protocol to remove any contaminants that may contribute to baseline noise.[3] |
| Ligand Leaching from the Surface | If the immobilized ligand is not stable, it can slowly dissociate from the sensor surface, causing a downward baseline drift. Ensure that a stable immobilization chemistry is used. |
Q2: How can I reduce high background or non-specific binding (NSB)?
High background and non-specific binding of the analyte to the sensor surface or reference channel can obscure the specific binding signal, leading to a poor signal-to-noise ratio.[4]
Strategies to Minimize Non-Specific Binding:
| Strategy | Description | Typical Concentrations/Conditions |
| Optimize Buffer Composition | Adjusting the pH and salt concentration of the running buffer can minimize electrostatic interactions that cause NSB.[5] | - pH: Test a range of pH values around the isoelectric point (pI) of the analyte. - Salt (NaCl): Increase concentration up to 500 mM.[6] |
| Use Blocking Agents | Add proteins like Bovine Serum Albumin (BSA) to the running buffer to block non-specific binding sites on the sensor surface.[6] | 0.1 - 1% (w/v) BSA |
| Add Surfactants | Non-ionic surfactants like Tween-20 can reduce hydrophobic interactions that contribute to NSB.[5] | 0.005% - 0.05% (v/v) Tween-20 |
| Include a Reference Surface | Use a reference channel with an immobilized irrelevant protein or a deactivated surface to subtract the non-specific binding signal. | N/A |
Q3: What should I do if my signal response is too low?
A weak specific binding signal can make it difficult to distinguish from the background noise, resulting in a low S/N ratio.
Approaches to Increase Signal Response:
| Approach | Detailed Recommendation |
| Increase Ligand Immobilization Level | A higher density of immobilized ligand can lead to a stronger analyte binding signal. However, be cautious of overcrowding, which can cause steric hindrance.[7] |
| Optimize Ligand Orientation | Use capture-based immobilization methods (e.g., via His-tags or biotin-streptavidin) to ensure the ligand is oriented for optimal analyte binding.[7] |
| Increase Analyte Concentration | Using a higher concentration of the analyte will result in a stronger binding signal. Ensure that the concentration range is appropriate for the expected binding affinity. |
| Use a More Sensitive Sensor Chip | Different sensor chips have varying sensitivities. Consult the instrument manufacturer for options with higher sensitivity. |
| Enhance Signal with Nanoparticles | In some applications, gold nanoparticles conjugated to a secondary antibody can be used to amplify the signal. |
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for an this compound experiment?
While there is no universal value, a signal-to-noise ratio of 10:1 or greater is generally considered acceptable for reliable kinetic analysis. A higher S/N ratio will lead to more accurate and reproducible results.
Q2: How do I calculate the signal-to-noise ratio in my this compound data?
The signal-to-noise ratio can be calculated by dividing the magnitude of the specific binding signal (the "signal") by the standard deviation of the baseline noise (the "noise").
Calculation Method:
-
Measure the Signal: Determine the response units (RU) of the specific binding at equilibrium or at a specific time point.
-
Measure the Noise: Select a stable portion of the baseline before analyte injection and calculate the standard deviation of the RU values in that region.
-
Calculate the Ratio: Signal-to-Noise Ratio = Signal (RU) / Noise (Standard Deviation of Baseline in RU)
Q3: Can the choice of ligand immobilization chemistry affect the S/N ratio?
Yes, the immobilization chemistry is critical. Amine coupling is a common method but can lead to random orientation of the ligand, potentially obscuring binding sites and reducing the specific signal.[6] Capture-based methods, such as using a His-tag or biotin-streptavidin interaction, often result in a more uniform orientation and can improve the signal.[7]
Q4: How does the analyte concentration range impact the quality of my data?
The analyte concentration range should be chosen to adequately cover the expected equilibrium dissociation constant (Kd). A common recommendation is to use a concentration series that spans from at least 10-fold below to 10-fold above the expected Kd. Using concentrations that are too low will result in a weak signal, while concentrations that are too high can lead to signal saturation and non-specific binding.
Q5: What are some common artifacts in this compound sensorgrams and how can I avoid them?
Common artifacts include spikes, bulk refractive index effects, and baseline drift.
-
Spikes: Often caused by air bubbles or particulates in the sample. Ensure all solutions are degassed and filtered.[8]
-
Bulk Refractive Index Effects: Appear as sharp vertical shifts at the beginning and end of the injection and are caused by a mismatch between the sample and running buffers. Always match the buffer compositions as closely as possible.[9]
-
Baseline Drift: A gradual increase or decrease in the baseline, which can be caused by a number of factors as detailed in the troubleshooting guide.[2]
Experimental Protocols
Protocol 1: Standard Ligand Immobilization via Amine Coupling
This protocol describes a general procedure for immobilizing a ligand with primary amine groups onto a carboxyl-derivatized sensor surface.
-
Surface Activation:
-
Prepare a fresh 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject the EDC/NHS mixture over the sensor surface to activate the carboxyl groups.
-
-
Ligand Immobilization:
-
Prepare the ligand solution in a buffer with a pH slightly below its isoelectric point (pI) to promote electrostatic pre-concentration. A common choice is 10 mM sodium acetate, pH 4.0-5.5.
-
Inject the ligand solution over the activated surface. The primary amine groups on the ligand will react with the activated carboxyl groups to form stable amide bonds.
-
-
Deactivation:
-
Inject a solution of 1 M ethanolamine-HCl, pH 8.5, to deactivate any remaining activated carboxyl groups on the surface. This step prevents non-specific binding in subsequent steps.[6]
-
Protocol 2: Preparation of Analyte Serial Dilutions
Accurate preparation of analyte dilutions is crucial for reliable kinetic analysis.
-
Prepare Stock Solution:
-
Prepare a high-concentration stock solution of the analyte in the running buffer.
-
-
Perform Serial Dilutions:
-
Create a series of dilutions from the stock solution. A common approach is to perform a 1:2 or 1:3 serial dilution series.
-
For a 1:2 series, mix equal volumes of the previous concentration with the running buffer.
-
For a 1:3 series, mix one part of the previous concentration with two parts of the running buffer.[10]
-
Ensure thorough mixing at each dilution step.
-
Visualizations
Caption: A typical experimental workflow for an this compound binding assay.
References
- 1. Projection method for improving signal to noise ratio of localized surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New trends in instrumental design for surface plasmon resonance-based biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Impact of DNA polymerases and their buffer systems on quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand coupling [sprpages.nl]
- 7. Theory [sprpages.nl]
- 8. researchgate.net [researchgate.net]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Weak NBDA Staining in Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent signals when using NBDA (4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole) or other NBD-based fluorescent probes in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or non-existent this compound fluorescent signal?
A weak or absent signal can stem from several factors, including issues with the probe itself, the experimental protocol, or the imaging setup. The most common causes include:
-
Photobleaching: The NBD fluorophore is susceptible to photobleaching, where it loses its ability to fluoresce after repeated exposure to excitation light.[1][2]
-
Suboptimal Probe Concentration: The concentration of the this compound probe may be too low, leading to a faint signal. Conversely, an excessively high concentration can cause high background fluorescence, which can obscure the specific signal.[1][3]
-
Incorrect Imaging Settings: The excitation and emission filters on the microscope must be correctly matched to the spectral properties of the this compound probe.[4][5]
-
Sample Preparation Issues: Problems with fixation, permeabilization, or washing steps can prevent the probe from reaching its target or result in a poor signal-to-noise ratio.[3][6][7]
-
Probe Instability: Improper storage or handling of the this compound probe can lead to its degradation and a loss of fluorescence.[8]
Q2: How can I prevent photobleaching of the this compound probe?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[2][9] To minimize photobleaching of your this compound staining, consider the following strategies:
-
Use an Antifade Mounting Medium: This is one of the most effective ways to protect your sample from photobleaching.[1][4][10]
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Only illuminate the sample when you are actively observing or capturing an image.[1][9][10]
-
Optimize Imaging Settings: Use neutral density filters to reduce the intensity of the illumination without changing its wavelength.[2][10]
-
Choose Stable Fluorophores: When possible for comparative studies, select fluorophores known for their high photostability.[2]
Q3: My this compound staining is localizing to incorrect cellular structures. What could be the cause?
While this compound is often used as a marker for specific organelles like the Golgi apparatus, its localization can be influenced by the metabolic state of the cell type being studied.[1] If you observe off-target staining, consider the following:
-
Cell Type Specificity: The lipid metabolism of your specific cell type may lead to the probe accumulating in structures other than your intended target.[1]
-
Probe Concentration: An excessively high probe concentration can lead to non-specific membrane labeling.[1]
-
Inadequate Washing: Insufficient removal of the unbound probe can result in generalized background staining.[1][4]
Troubleshooting Guide for Weak this compound Staining
This guide provides a systematic approach to identifying and resolving the cause of weak this compound staining.
Problem: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution | Citation |
| Photobleaching | Minimize exposure to excitation light. Use an antifade mounting medium. Image samples immediately after staining. | [1][2][4][9][10] |
| Incorrect Microscope Filters | Ensure the excitation and emission filters match the spectral properties of the this compound probe. | [4][5] |
| Low Probe Concentration | Perform a titration to determine the optimal this compound concentration for your specific cell type and experimental conditions. | [3][8] |
| Inadequate Fixation | The fixation method may be destroying the target epitope or affecting the probe's fluorescence. Try alternative fixation methods or adjust the duration of the fixation step. | [6][8][11] |
| Insufficient Permeabilization | The this compound probe may not be able to enter the cell to reach its target. Increase the concentration or incubation time of the permeabilizing agent. | [6] |
| Improper Probe Storage | Ensure the this compound probe is stored according to the manufacturer's instructions, typically protected from light and at the recommended temperature. | [8] |
| Low Target Abundance | The target molecule that this compound is binding to may be present in low amounts in your sample. Use a positive control to confirm the presence of the target. | [6][8] |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution | Citation |
| Excessive Probe Concentration | Reduce the concentration of the this compound probe. Perform a titration to find the optimal balance between signal and background. | [1] |
| Inadequate Washing | Increase the number and duration of washing steps after probe incubation to remove unbound probe. | [1][4] |
| Autofluorescence | Some cells and tissues have endogenous molecules that fluoresce. Image an unstained control sample to assess the level of autofluorescence. | [5] |
| Non-specific Binding | Incorporate a blocking step before adding the this compound probe to reduce non-specific binding. | [8] |
Experimental Protocols
General Protocol for this compound Staining of Cultured Cells
-
Cell Seeding: Plate cells on coverslips or in imaging-compatible dishes and grow to the desired confluency.
-
Fixation:
-
Remove the culture medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (optional, but recommended for reducing background):
-
Incubate the cells with a blocking buffer (e.g., 1-5% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature.
-
-
This compound Staining:
-
Dilute the this compound probe to the desired concentration in an appropriate buffer (e.g., PBS or HBSS).
-
Remove the blocking buffer (if used) and add the this compound staining solution to the cells.
-
Incubate for the recommended time (typically 15-60 minutes) at the appropriate temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filter set for the this compound probe. Minimize light exposure to prevent photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for weak this compound immunofluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. ibidi.com [ibidi.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. biocompare.com [biocompare.com]
- 10. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing NBDA Photobleaching in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl) (NBDA) fluorescent probes in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound photobleaching, ensuring the acquisition of high-quality, reliable data.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments with this compound probes, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Low Probe Concentration: The concentration of the this compound probe may be too low for detection. 2. Insufficient Incubation Time: The probe may not have had enough time to optimally label the target. 3. Incorrect Filter Set: The microscope's excitation and emission filters may not match the spectral properties of the this compound probe. 4. Probe Degradation: The this compound probe may have degraded due to improper storage or handling. | 1. Optimize Probe Concentration: Perform a concentration titration to determine the optimal staining concentration for your specific cell type and experimental conditions. 2. Optimize Incubation Time: Increase the incubation time to allow for sufficient labeling. 3. Verify Filter Compatibility: Ensure that the excitation and emission filters on your microscope are appropriate for the specific this compound derivative you are using. 4. Use Fresh Probe: Prepare fresh dilutions of the this compound probe from a properly stored stock solution for each experiment. |
| High Background Fluorescence | 1. Excessive Probe Concentration: Using too high a concentration of the this compound probe can lead to non-specific binding and high background. 2. Inadequate Washing: Insufficient washing after staining can leave unbound probe in the imaging medium. 3. Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with the this compound signal. | 1. Reduce Probe Concentration: Lower the concentration of the this compound probe used for staining. 2. Thorough Washing: Increase the number and duration of wash steps after staining to remove unbound probe. Use a phenol red-free imaging medium to reduce background. 3. Use Autofluorescence Quenching Techniques: If cellular autofluorescence is a significant issue, consider using commercially available autofluorescence quenching reagents or spectral unmixing if your imaging system supports it. |
| Rapid Photobleaching | 1. High Excitation Intensity: Using excessive laser power or illumination intensity is a primary cause of photobleaching. 2. Long Exposure Times: Prolonged exposure of the sample to excitation light will accelerate photobleaching. 3. Absence of Antifade Reagents: The imaging medium may lack components that protect the fluorophore from photobleaching. 4. Oxygen-Mediated Damage: Reactive oxygen species (ROS) generated during fluorescence excitation can chemically destroy the fluorophore. | 1. Minimize Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[1] 2. Reduce Exposure Time: Minimize the duration of light exposure for each image acquisition. 3. Incorporate Antifade Reagents: Add antifade reagents to your imaging medium. 4. Use Oxygen Scavengers: For live-cell imaging, consider using enzymatic oxygen scavenging systems to reduce ROS-mediated damage. |
| Cellular Toxicity or Altered Physiology | 1. Phototoxicity: The combination of the fluorescent probe and high-intensity light can generate cytotoxic reactive oxygen species (ROS). 2. Probe-Induced Toxicity: The this compound probe itself, at high concentrations or with prolonged exposure, may be toxic to cells. | 1. Reduce Light Exposure: Minimize both the intensity and duration of light exposure to limit the generation of ROS. 2. Perform Cytotoxicity Assays: Conduct a dose-response experiment to determine the maximum non-toxic concentration of the this compound probe for your specific cell type and experimental duration. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for experiments using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[2] This process leads to a loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of your data, especially in time-lapse imaging or when imaging faint signals.
Q2: How can I minimize photobleaching of my this compound probe?
A2: To minimize photobleaching, you should:
-
Reduce Excitation Light: Use the lowest possible light intensity and shortest exposure time that allows for good signal detection.[1]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting or imaging medium.
-
Choose the Right Imaging System: If possible, use a more sensitive detector or a microscope with features designed to reduce light exposure, such as spinning disk confocal microscopy.
-
Optimize Your Staining Protocol: Ensure optimal labeling with the lowest possible probe concentration to maximize the initial signal-to-noise ratio.
Q3: What are antifade reagents and which ones are suitable for this compound?
A3: Antifade reagents are chemical compounds that protect fluorophores from photobleaching, often by scavenging reactive oxygen species.[3] Commonly used antifade reagents include:
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may not be suitable for all dyes.[4]
-
n-Propyl gallate (NPG): A non-toxic option that can be used with live cells.[4]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Another widely used and less toxic alternative to PPD.[4]
-
Commercial Formulations: Products like VECTASHIELD® and ProLong™ Live Antifade Reagent have been shown to be effective for a range of fluorophores.[1][5]
The optimal antifade reagent can be application-specific, and it is recommended to test a few options to determine the best one for your this compound experiments.
Q4: How do I know if my cells are suffering from phototoxicity?
A4: Signs of phototoxicity in live-cell imaging include changes in cell morphology (e.g., blebbing, rounding), altered cell behavior (e.g., reduced motility, apoptosis), and a decrease in cell viability. It is crucial to monitor your cells for these signs and to perform control experiments without the fluorescent probe but with the same imaging conditions to distinguish between phototoxicity and other experimental effects.
Q5: Can photobleaching of this compound affect cellular signaling pathways?
A5: Yes, the reactive oxygen species (ROS) generated during the photobleaching process can potentially damage cellular components and perturb normal signaling pathways. For instance, ROS can lead to oxidative stress, which is known to impact a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. While specific pathways affected by this compound photobleaching byproducts are not extensively documented, it is a critical consideration for live-cell imaging experiments. Researchers can indirectly monitor for such effects by assessing the overall health and behavior of the cells during and after imaging.
Experimental Protocols
Protocol 1: General Live-Cell Staining with this compound Probes
This protocol provides a general guideline for staining live cells with amine-reactive this compound probes. Optimization of concentrations and incubation times is recommended for each specific cell line and experimental setup.
Materials:
-
This compound probe stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Cultured cells on a suitable imaging dish or slide
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible substrate.
-
Staining Solution Preparation: On the day of the experiment, prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed, serum-free live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Washing: Gently wash the cells once with warm PBS to remove any residual growth medium.
-
Staining: Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium (optionally containing an antifade reagent) to the cells and proceed with imaging.
Protocol 2: Assessing this compound-Induced Cytotoxicity
This protocol outlines a basic method to assess the cytotoxicity of an this compound probe using a commercially available viability assay kit (e.g., based on Calcein-AM/Ethidium Homodimer-1).
Materials:
-
This compound probe
-
Cultured cells
-
Cell culture medium
-
96-well plate
-
Commercial cytotoxicity assay kit
-
Plate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not result in over-confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of the this compound probe in cell culture medium. Remove the old medium from the cells and add the different concentrations of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cell death (e.g., saponin).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assay: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to stain for live and dead cells.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with the appropriate filter sets for the viability and cytotoxicity dyes.
-
Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control.
Data Presentation
Table 1: Comparison of Antifade Reagent Efficacy
The following table provides a qualitative comparison of commonly used antifade reagents. Quantitative data for this compound probes is limited in the literature; therefore, this table is based on general performance with similar fluorophores.
| Antifade Reagent | Relative Efficacy | Suitability for Live Cells | Notes |
| p-Phenylenediamine (PPD) | High | No | Can be toxic and may quench some fluorophores.[4] |
| n-Propyl gallate (NPG) | Moderate | Yes | Non-toxic and suitable for live-cell imaging.[4] |
| DABCO | Moderate | Yes | Less toxic than PPD.[4] |
| VECTASHIELD® | High | No (for standard formulation) | Very effective for fixed samples.[5] |
| ProLong™ Live | High | Yes | Specifically designed for live-cell imaging and shows good protection for various dyes.[1] |
Visualizations
Diagram 1: Troubleshooting Workflow for Weak this compound Fluorescence
References
Optimizing Neurobiotin™ (NBDA) Concentration for Cell Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Neurobiotin™ (NBDA) concentration for effective cell labeling. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neurobiotin™ (this compound) and why is it used for cell labeling?
Neurobiotin™ (N-(2-aminoethyl)biotinamide, this compound) is a low molecular weight, amine-reactive derivative of biotin. Its small size allows it to pass through gap junctions, making it an excellent tracer for studying cell-cell communication. It is also fixable, meaning it can be preserved within the cell for later analysis, and can be readily visualized using avidin or streptavidin conjugates.
Q2: What are the common methods for introducing Neurobiotin™ into cells?
Neurobiotin™ can be introduced into cells using several methods, including:
-
Intracellular Microinjection: Direct injection into a single cell using a micropipette. This method offers high precision for targeting specific cells.
-
Electroporation: Applying an electrical field to create transient pores in the cell membrane, allowing Neurobiotin™ to enter.
-
Cut-loading: Making a small incision in a tissue slice in the presence of a Neurobiotin™ solution, allowing cells near the cut to take up the tracer.[1]
-
Scrape-loading: Gently scraping a layer of cultured cells in the presence of a Neurobiotin™ solution to induce uptake.[2]
Q3: What are the recommended starting concentrations for Neurobiotin™?
The optimal concentration of Neurobiotin™ can vary significantly depending on the cell type, the loading method, and the experimental goals. Below is a table summarizing recommended starting concentrations from various applications.
| Application/Method | Recommended Concentration | Cell/Tissue Type | Reference |
| Intracellular Injection (Pipette Solution) | 2% (w/v) | Neurons (in vitro/in vivo) | --INVALID-LINK-- |
| General Dye Filling | 1.5 mg/mL | Brain Slices | --INVALID-LINK-- |
| Gap Junction Coupling Studies | 5 - 10 mg/mL | Brain Slices | --INVALID-LINK-- |
| Cut-Loading | 0.5% (w/v) | Retinal Neurons | [1] |
| Juxtacellular Electrophysiology | 2% (w/v) in ACSF | Cortical Neurons (in vivo) | --INVALID-LINK-- |
Q4: Is Neurobiotin™ toxic to cells?
Neurobiotin™ is generally considered non-toxic at standard working concentrations.[2] However, at higher concentrations or with prolonged exposure, it can alter the electrophysiological properties of neurons, such as increasing the spike width of action potentials. It is crucial to perform concentration-dependent viability assays for your specific cell type to determine the optimal, non-toxic concentration.
Troubleshooting Guide
This guide addresses common problems encountered during Neurobiotin™ labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient Labeling: Insufficient Neurobiotin™ concentration or incubation time. | Increase the concentration of Neurobiotin™ in your loading solution. Extend the incubation/diffusion time to allow for better uptake and distribution. |
| Poor Tracer Delivery: Issues with the microinjection pipette, electroporation parameters, or loading procedure. | For microinjection, ensure the pipette tip is not clogged and that positive pressure is maintained. For electroporation, optimize the voltage and pulse duration. For cut/scrape loading, ensure the incision or scrape is sufficient to allow tracer entry without excessive cell death. | |
| Reagent Degradation: The Neurobiotin™ solution may have degraded. | Prepare fresh Neurobiotin™ solutions for each experiment. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. | |
| Ineffective Visualization: Problems with the avidin/streptavidin-conjugate or imaging settings. | Use a high-quality, bright avidin or streptavidin conjugate. Ensure your imaging filters are appropriate for the chosen fluorophore. Titrate the concentration of the visualization reagent to find the optimal signal-to-noise ratio. | |
| High Background Staining | Extracellular Neurobiotin™: Spillage of the tracer solution during loading. | For microinjection, apply gentle positive pressure to the pipette to prevent leakage before entering the cell. For cut/scrape loading, thoroughly wash the cells or tissue after the loading period to remove excess extracellular tracer. |
| Non-specific Binding of Visualization Reagent: The avidin/streptavidin conjugate is binding non-specifically to the tissue. | Include a blocking step with a protein-based blocker (e.g., BSA or serum from the secondary antibody host species) before applying the avidin/streptavidin conjugate. | |
| Endogenous Biotin: Some tissues have high levels of endogenous biotin, leading to background signal. | Use an endogenous biotin blocking kit prior to incubation with the avidin/streptavidin conjugate. | |
| Cell Death or Altered Morphology | Neurobiotin™ Toxicity: The concentration of Neurobiotin™ is too high for the specific cell type. | Perform a dose-response curve to determine the highest non-toxic concentration of Neurobiotin™ for your cells. Reduce the loading concentration or incubation time. |
| Mechanical Damage: The loading procedure itself is causing cell damage. | For microinjection, use high-quality pipettes with a fine tip. For scrape-loading, apply gentle and consistent pressure. For cut-loading, use a sharp, clean blade to minimize tissue damage. | |
| Poor Diffusion/Spread to Coupled Cells | Low Gap Junction Permeability: The cells may have low levels of gap junction coupling. | Increase the concentration of Neurobiotin™ to 5-10 mg/mL, as higher concentrations can improve detection of coupled cells.[3] |
| Insufficient Diffusion Time: Not enough time was allowed for the tracer to move between cells. | Increase the incubation time after loading to allow for more extensive diffusion through gap junctions. | |
| Fixation Issues: The fixation process may have compromised cell-cell junctions. | Ensure that the fixation protocol is optimized for preserving gap junction integrity. |
Experimental Protocols
Protocol 1: Cut-Loading of Retinal Neurons with Neurobiotin™
This protocol is adapted from a method for examining gap junction tracer coupling in the retina.[1]
-
Prepare Tracer Solution: Immediately before use, dissolve Neurobiotin™ at a concentration of 0.5% (w/v) in Ringer's solution. For distinguishing injured cells from coupled cells, 0.5% rhodamine dextran can be added to the solution.
-
Tissue Preparation: Isolate the intact neural retina.
-
Cut-Loading: Dip a clean razor blade into the Neurobiotin™ solution and make several radial cuts through the retina.
-
Incubation: Submerge the retina in fresh Ringer's medium and incubate for 15 minutes to allow for tracer loading and diffusion.
-
Washing: Wash the retina three times for 5 minutes each with fresh Ringer's medium.
-
Fixation: Fix the retina with 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB) for 1 hour at room temperature.
-
Visualization: Process the fixed tissue for visualization of Neurobiotin™ using a streptavidin-conjugated fluorophore.
Protocol 2: Intracellular Injection of Neurobiotin™ into Neurons
This protocol is a general guideline for microinjecting Neurobiotin™ into neurons.
-
Prepare Pipette Solution: Dissolve Neurobiotin™ at a concentration of 2% (w/v) in your desired intracellular pipette solution (e.g., potassium gluconate-based).
-
Micropipette Preparation: Pull glass micropipettes to the desired tip resistance. Fill the micropipette with the Neurobiotin™-containing solution.
-
Cell Impalement: Under microscopic guidance, carefully impale the target neuron with the micropipette.
-
Injection: Inject the Neurobiotin™ into the cell using iontophoresis (passing small, regular current pulses) or by applying gentle positive pressure.
-
Diffusion: Allow sufficient time for the Neurobiotin™ to diffuse throughout the cell and into any coupled cells. This can range from minutes to over an hour depending on the cell size and extent of coupling.
-
Fixation and Visualization: Fix the cells with 4% PFA and proceed with visualization using a fluorescently labeled streptavidin.
Visualizations
Caption: Workflow for Neurobiotin™ cell labeling using the cut-loading technique.
Caption: A logical troubleshooting workflow for addressing weak or no signal in Neurobiotin™ labeling experiments.
References
- 1. Cut-loading: A Useful Tool for Examining the Extent of Gap Junction Tracer Coupling Between Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Combining patch-clamping of cells in brain slices with immunocytochemical labelling to define cell type and developmental stage - PMC [pmc.ncbi.nlm.nih.gov]
NBDA dye stability issues and solutions
Welcome to the technical support center for NBDA (4-(α-N-L-alanine)-7-nitro-2-oxa-1,3-diazole) and other NBD-derived fluorescent dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and how does it work?
A1: this compound is a fluorescent dye used in various biochemical assays. It is a derivative of 7-nitrobenz-2-oxa-1,3-diazole (NBD). The fluorescent NBD group is typically attached to a molecule of interest, in this case, L-alanine. The formation of this compound and other NBD-amine adducts occurs through a nucleophilic aromatic substitution reaction. In this reaction, a primary or secondary amine acts as a nucleophile and displaces a leaving group (commonly chloride from NBD-Cl or fluoride from NBD-F) on the NBD ring, forming a stable, fluorescent product.[1][2] The unreacted NBD-Cl or NBD-F reagents are themselves non-fluorescent, which contributes to a low background signal.[3][4][5]
Q2: What are the key factors that influence the stability and fluorescence of NBD dyes?
A2: The stability and fluorescence intensity of NBD dyes are highly sensitive to their environment. Key factors include:
-
Solvent Polarity: The fluorescence of NBD is significantly quenched in aqueous (polar) environments but is strongly enhanced in nonpolar, hydrophobic media.[6][7]
-
pH: The derivatization reaction with amines is typically performed in basic media.[1] However, at high pH, the parent compound NBD-Cl can hydrolyze to NBD-OH, which can increase background fluorescence.[1]
-
Photobleaching: NBD dyes are susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[8][9][10] This can lead to a rapid decrease in signal intensity during fluorescence microscopy or other imaging applications.[11]
-
Storage Conditions: Proper storage is critical for maintaining the stability of the dye. It is generally recommended to store NBD dyes and their derivatives at low temperatures (4°C or -20°C), protected from light and moisture.[4][6][12]
Q3: How should I store my this compound dye and its precursors (NBD-Cl, NBD-F)?
A3: Proper storage is essential to prevent degradation and ensure the longevity of your reagents.
-
Temperature: Store at 4°C for short-term storage or -20°C for long-term storage.[4][6][12]
-
Light: Protect from light by storing in a dark container or wrapping the vial in aluminum foil.[4][6][12] Ambient light exposure should be limited.[12]
-
Moisture: Some NBD derivatives, like NHS esters, are sensitive to hydrolysis from atmospheric moisture.[12] To prevent this, allow the vial to warm to room temperature before opening to avoid condensation.[12] After use, purging the vial with an inert gas like dry nitrogen or argon can extend the reagent's shelf life.[12]
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Solvent Environment | The fluorescence of NBD is highly dependent on the polarity of its environment, being significantly brighter in nonpolar (hydrophobic) conditions and weaker in polar (aqueous) solutions.[3][6] Ensure your final assay buffer is optimized for fluorescence. Consider using a less polar solvent if your experimental design allows. |
| Incorrect pH for Derivatization | The reaction between NBD-Cl/F and amines is pH-dependent, often requiring basic conditions to proceed efficiently.[1] Optimize the pH of your reaction buffer. A typical range to test is pH 7-9. |
| Degraded Dye | Improper storage (exposure to light, moisture, or high temperatures) can lead to the degradation of the dye.[12] Use a fresh vial of the dye or verify the activity of your current stock. |
| Low Concentration of Analyte | The signal intensity is proportional to the concentration of the labeled molecule. Ensure you have a sufficient concentration of the amine-containing analyte for derivatization. |
| Inefficient Labeling Reaction | The reaction may not have gone to completion. Optimize reaction parameters such as time, temperature, and reagent concentrations. NBD-F is significantly more reactive than NBD-Cl and may be a better choice for less reactive amines.[13][14] |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Cause | Recommended Solution |
| Hydrolysis of NBD-Cl | At high pH, NBD-Cl can hydrolyze to form NBD-OH, which can be fluorescent and contribute to high background.[1] Consider acidifying the reaction mixture after the derivatization is complete to minimize the background signal from NBD-OH.[1] |
| Excess Unreacted Dye | Residual, unreacted NBD-Cl or NBD-F can lead to background noise. While these reagents are largely non-fluorescent, their presence in large excess can be problematic. Optimize the stoichiometry of your labeling reaction to use a minimal excess of the dye. If possible, purify the labeled product to remove unreacted dye. |
| Non-Specific Binding | In applications like cell staining, the dye may bind non-specifically to cellular components. To mitigate this, optimize the probe concentration and include a "back-exchange" step by incubating with a solution of fatty acid-free BSA after staining to remove excess dye from membranes.[11] |
| Autofluorescence | The sample itself may exhibit natural fluorescence (autofluorescence). To address this, include an unstained control to measure the level of autofluorescence and subtract it from your measurements. |
Issue 3: Rapid Fading of Fluorescent Signal (Photobleaching)
Possible Causes and Solutions
| Cause | Recommended Solution |
| Prolonged Exposure to Excitation Light | NBD fluorophores are susceptible to photobleaching when exposed to high-intensity light.[8][9] Minimize the sample's exposure to the excitation light source.[9] Use neutral-density filters to reduce light intensity, and only illuminate the sample when acquiring data.[9] |
| Absence of Antifade Reagents | The mounting medium can significantly impact photostability. Use a commercially available antifade mounting medium for fixed cells, which can significantly reduce the rate of photobleaching.[11][15] |
| Presence of Reactive Oxygen Species | Photobleaching is often mediated by reactive oxygen species.[16] Consider using an oxygen scavenging system in your buffer to improve dye stability.[10][17] |
| Inherent Properties of the Dye | NBD has a known tendency to photobleach.[8][11] If photobleaching is a persistent issue, consider using a more photostable dye if one is available for your application.[9] |
Issue 4: Precipitation of NBD-labeled Molecules
Possible Causes and Solutions
| Cause | Recommended Solution |
| Low Aqueous Solubility | NBD-labeled lipids and other hydrophobic molecules have very low solubility in aqueous solutions and can precipitate, especially at high concentrations.[18] |
| Improper Dissolution Method | Do not dissolve NBD-labeled lipids directly in aqueous buffers. First, dissolve the lipid in an organic solvent (e.g., ethanol, DMSO, or chloroform) to create a stock solution. Then, add this stock solution to your aqueous buffer while vortexing to ensure proper dispersion.[18] |
| High Final Concentration | The final concentration of the NBD-labeled molecule in the aqueous buffer may exceed its solubility limit. Keep the final concentration as low as possible for your experiment. Precipitation can lead to a decrease in fluorescence intensity due to aggregation-caused quenching.[18] |
Experimental Protocols
Protocol 1: General Derivatization of a Primary Amine with NBD-Cl
-
Reagent Preparation:
-
Prepare a stock solution of the amine-containing analyte in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5).
-
Prepare a stock solution of NBD-Cl in a water-miscible organic solvent like acetonitrile or DMSO.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the amine solution with the NBD-Cl solution. A molar excess of NBD-Cl is typically used.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[1] Protect the reaction from light.
-
The optimal temperature and time should be determined empirically for each specific analyte.
-
-
Stopping the Reaction:
-
Cool the reaction mixture to room temperature.
-
To stop the reaction and reduce background from NBD-OH, the mixture can be acidified by adding a small amount of dilute HCl.[1]
-
-
Analysis:
Visualizations
Caption: Synthesis of this compound via nucleophilic aromatic substitution.
Caption: A logical workflow for troubleshooting common NBD dye issues.
References
- 1. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 6. biotium.com [biotium.com]
- 7. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Fluorescence fading and stabilization in cytofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: NBDA Non-Specific Binding
Welcome to the technical support center for troubleshooting issues related to the non-specific binding of NBD-labeled deoxyadenosine (NBDA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with background signal.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound?
A1: Non-specific binding refers to the interaction of this compound with cellular components or surfaces other than its intended target. As a fluorescent analog of deoxyadenosine, this compound is designed to bind to specific targets such as purinergic receptors. However, due to its physicochemical properties, it can also adhere to other molecules or surfaces, leading to high background fluorescence and a reduced signal-to-noise ratio.
Q2: What causes non-specific binding of this compound?
A2: The primary cause of non-specific binding for fluorescent probes like this compound is often related to their physicochemical properties. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is known to be hydrophobic, which can lead to non-specific interactions with hydrophobic regions of proteins and lipid membranes.[1][2][3] Additionally, electrostatic interactions can contribute to non-specific binding if the probe or the cellular environment has a net charge.[4]
Q3: How can I differentiate between specific and non-specific binding of this compound?
A3: To differentiate between specific and non-specific binding, a competition assay is a common and effective method. In this experiment, you would measure the fluorescence signal of this compound in the presence and absence of an excess of an unlabeled, competing ligand (e.g., adenosine or ATP). A significant reduction in the fluorescence signal in the presence of the competitor indicates that the binding of this compound is specific to the target. If the signal remains high, it is likely due to non-specific binding.
Q4: What are the initial signs of a non-specific binding problem with this compound?
A4: The most common indication of a non-specific binding issue is a high background fluorescence signal across your sample, making it difficult to distinguish the specific signal from your target of interest. You may also observe a low signal-to-noise ratio, where the fluorescence intensity of your target is not significantly higher than the background.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving high background and non-specific binding issues with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence across the entire sample | 1. This compound concentration is too high. 2. Inadequate washing. 3. Hydrophobic interactions. | 1. Optimize this compound concentration: Perform a concentration titration to find the lowest concentration that provides a specific signal with minimal background.2. Improve washing steps: Increase the number and duration of washes. Include a mild non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer.[5]3. Use a blocking agent: Pre-incubate your sample with a protein-based blocker like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites. |
| Patchy or punctate background staining | 1. This compound aggregation. 2. Cellular autofluorescence. | 1. Ensure proper this compound solubilization: Prepare fresh this compound solutions and consider brief sonication to break up aggregates.2. Include an unstained control: Image an unstained sample using the same settings to assess the level of autofluorescence. If high, consider using a different imaging channel or spectral unmixing if available. |
| Low signal-to-noise ratio | 1. Suboptimal blocking. 2. High background (see above). | 1. Optimize blocking conditions: Experiment with different blocking agents (e.g., BSA, casein, commercial blockers) and vary the concentration and incubation time.2. Follow troubleshooting steps for high background. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Live Cell Imaging with this compound
This protocol provides a general guideline for reducing non-specific binding of this compound in live cell imaging experiments.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
Wash the cells twice with a buffered saline solution (e.g., PBS or HBSS).
-
-
Blocking:
-
Prepare a blocking buffer containing a protein-based blocker. Common choices include:
-
1-3% Bovine Serum Albumin (BSA) in buffered saline.
-
0.5-2% Casein in buffered saline.
-
-
(Optional) Add a non-ionic detergent such as 0.05% Tween-20 to the blocking buffer to further reduce hydrophobic interactions.
-
Incubate the cells with the blocking buffer for 30-60 minutes at room temperature or 37°C.
-
-
This compound Incubation:
-
Prepare the desired concentration of this compound in fresh, pre-warmed imaging buffer (e.g., HBSS). It is recommended to perform a titration to determine the optimal concentration.
-
Remove the blocking buffer and wash the cells once with the imaging buffer.
-
Add the this compound solution to the cells and incubate for the desired time, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells 3-5 times with imaging buffer, with each wash lasting 5-10 minutes, to remove unbound this compound. Including a low concentration of a non-ionic detergent in the wash buffer can be beneficial.
-
-
Imaging:
-
Image the cells using appropriate fluorescence microscopy settings.
-
Protocol 2: Quantitative Comparison of Blocking Agents
This protocol allows for a systematic comparison of different blocking agents to determine the most effective one for your specific experimental setup.
-
Prepare Samples: Prepare multiple identical samples of your cells or tissue.
-
Apply Different Blockers: To each sample, apply a different blocking agent or a different concentration of the same blocking agent. Include a "no blocker" control.
-
Example conditions:
-
No blocker
-
1% BSA
-
3% BSA
-
1% Casein
-
Commercial Blocker A (at recommended concentration)
-
-
-
Incubate with this compound: Following the blocking step, incubate all samples with the same concentration of this compound.
-
Wash: Wash all samples using the same standardized washing protocol.
-
Image and Quantify:
-
Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
For each image, quantify the mean fluorescence intensity of a region of interest (ROI) where specific binding is expected and a background ROI where no specific binding should occur.
-
Calculate the signal-to-noise ratio (SNR) for each condition (SNR = Mean Intensity of Specific ROI / Mean Intensity of Background ROI).
-
Data Presentation
The following table provides a template for summarizing the results from the quantitative comparison of blocking agents protocol.
| Blocking Agent | Concentration | Mean Specific Signal (a.u.) | Mean Background Signal (a.u.) | Signal-to-Noise Ratio (SNR) |
| None | N/A | 1500 | 800 | 1.88 |
| BSA | 1% | 1450 | 400 | 3.63 |
| BSA | 3% | 1400 | 300 | 4.67 |
| Casein | 1% | 1350 | 250 | 5.40 |
| Commercial Blocker A | Manufacturer's Rec. | 1420 | 280 | 5.07 |
Visualizations
Signaling Pathways
This compound, as a deoxyadenosine analog, can be used to study purinergic signaling pathways. The following diagrams illustrate the general signaling cascades initiated by the activation of P2X and P2Y receptors by ATP, for which this compound can act as a fluorescent analog.
Caption: P2Y Receptor Signaling Pathway.[6][7][8][9]
Caption: P2X Receptor Activation Pathway.[6][7][10][11][12][13]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for imaging purinergic receptor activation using this compound.
Caption: General Experimental Workflow for this compound Imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. sara-co.com [sara-co.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P2Y receptor - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 12. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
NBDA protocol modifications for specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for protocols involving NBDA (4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole) and other NBD-based reagents for cell analysis. The guides are designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Section 1: NBD-PZ for Live-Cell Lysosome Visualization
Introduction
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) is a fluorescent probe used to visualize lysosomes in living cells. Its fluorescence is dramatically enhanced in acidic environments, such as the lumen of lysosomes.[1][2][3] This section addresses common issues and questions related to this application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NBD-PZ in lysosome staining?
A1: The fluorescence of NBD-PZ is quenched at neutral pH through a photo-induced electron transfer process from a nitrogen atom in the piperazine ring to the fluorophore. In the acidic environment of lysosomes (pH ≤ 7.0), this nitrogen atom is protonated, which hampers the electron transfer and leads to a dramatic increase in fluorescence intensity.[1][2]
Q2: Which cell types have been successfully stained with NBD-PZ for lysosome visualization?
A2: NBD-PZ has been successfully used to visualize lysosomes in a variety of live cells, including human gastric cancer-derived HGC-27 cells, human colon cancer-derived CW-2 cells, rat intestinal epithelial IEC-18 cells, and mouse macrophage-like RAW264.7 cells.[2][3]
Q3: What are the excitation and emission wavelengths for NBD-PZ?
A3: NBD compounds typically have an excitation maximum around 470 nm and an emission maximum around 540 nm.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | Incorrect pH: The fluorescence of NBD-PZ is pH-dependent and is significantly brighter in acidic environments. | Ensure the imaging medium does not buffer the lysosomal pH. Use a standard physiological medium during imaging. |
| Low Dye Concentration: The concentration of NBD-PZ may be too low for detection. | Optimize the final concentration of NBD-PZ. A starting concentration of 10 µM can be used.[1] | |
| Short Incubation Time: The dye may not have had sufficient time to accumulate in the lysosomes. | While staining is typically rapid (within 3 minutes), you can try extending the incubation time slightly.[2][3] Monitor for potential cytotoxicity with longer incubations. | |
| High Background Fluorescence | Excess Dye: Residual, unbound dye in the medium can contribute to background fluorescence. | After incubation with NBD-PZ, wash the cells with fresh, pre-warmed medium before imaging to remove excess dye. |
| Incorrect Filter Set: Using a filter set that does not match the excitation and emission spectra of NBD can lead to bleed-through and high background. | Use a standard FITC/GFP filter set and ensure it is appropriate for the microscope setup. | |
| Cell Death or Altered Morphology | Cytotoxicity: Although reported to have low cytotoxicity, high concentrations or prolonged exposure to NBD-PZ could be toxic to some cell types. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of NBD-PZ for your specific cell line. Reduce the incubation time if necessary. |
| Phototoxicity: Excessive exposure to the excitation light can damage cells. | Minimize the exposure time and intensity of the excitation light during imaging. Use a sensitive camera to reduce the required exposure. |
Experimental Protocol: NBD-PZ Staining for Lysosomes
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy until they reach the desired confluency.
-
Reagent Preparation: Prepare a 10 mM stock solution of NBD-PZ in dimethyl sulfoxide (DMSO).[1]
-
Staining:
-
Imaging:
-
(Optional) Wash the cells with fresh, pre-warmed medium to reduce background fluorescence.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation/Emission: ~470/540 nm).[2]
-
Workflow Diagram
Caption: Workflow for staining lysosomes in live cells using NBD-PZ.
Section 2: NBD-Labeled Lipid Uptake Assay
Introduction
NBD-labeled lipids are fluorescent lipid analogs used to study the internalization and transport of lipids at the plasma membrane in mammalian cell lines.[4][5] This section provides guidance on troubleshooting flow cytometry-based lipid uptake assays using these probes.
Frequently Asked Questions (FAQs)
Q1: How does the NBD-lipid uptake assay work?
A1: Cells are incubated with NBD-labeled lipids, which are then internalized. The amount of internalized lipid can be quantified by measuring the fluorescence of a large cell population using flow cytometry. This allows for the characterization of lipid transporter activities.[4]
Q2: Why is the assay typically performed at a low temperature (e.g., 20°C or below)?
A2: Performing the assay at a lower temperature helps to suppress endocytosis, allowing for the specific study of transporter-mediated lipid uptake at the plasma membrane.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent Cell Numbers: Variation in the number of cells per sample can lead to inconsistent results. | Ensure accurate cell counting and use a consistent cell concentration (~10^6 cells/mL) for each sample.[4] |
| Cell Clumping: Aggregates of cells can affect flow cytometry readings. | Ensure single-cell suspension by gentle pipetting before analysis. Use cell-strainer caps on flow cytometry tubes if necessary. | |
| Low or No NBD-Lipid Uptake | Incorrect Lipid Preparation: The NBD-lipid may not be properly resuspended, leading to a lower effective concentration. | Ensure the dried lipid film is fully resuspended in DMSO shortly before use.[4] |
| Low Transporter Activity: The cell type being used may have low endogenous activity of the lipid transporter being studied. | Use a positive control cell line known to have high transporter activity. Consider genetic overexpression of the transporter if studying a specific one. | |
| High Background Signal | Non-specific Binding: The NBD-lipid may be binding non-specifically to the outside of the cells. | Include a back-exchange step with a non-fluorescent lipid acceptor (e.g., BSA) to remove lipids from the outer leaflet of the plasma membrane. |
| Cell Death: Dead cells can non-specifically take up the dye. | Use a viability dye to exclude dead cells from the analysis.[6] |
Experimental Protocol: NBD-Lipid Uptake Assay by Flow Cytometry
-
Cell Preparation:
-
NBD-Lipid Preparation:
-
Labeling and Uptake:
-
Add the resuspended NBD-lipid to the cell suspension.
-
Incubate at 20°C or below for the desired time to allow for lipid uptake while minimizing endocytosis.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer with the appropriate laser and filter for NBD fluorescence.
-
Gate on the live, single-cell population and quantify the mean fluorescence intensity.
-
Workflow Diagram
Caption: Workflow for NBD-labeled lipid uptake assay using flow cytometry.
Section 3: General NBD Staining Troubleshooting
This section covers general issues that can arise when using NBD-based dyes for cellular imaging.
| Problem | Possible Cause | Suggested Solution |
| Photobleaching | Excessive Light Exposure: NBD dyes, like many fluorophores, can photobleach with prolonged exposure to high-intensity light. | - Reduce the laser power or illumination intensity.- Decrease the exposure time.- Use an anti-fade mounting medium if imaging fixed cells. |
| Uneven Staining | Reagents Not Evenly Distributed: The staining solution may not have been applied evenly across the sample. | - Ensure the entire tissue or cell monolayer is covered with the staining solution.- Maintain slides on a level surface during incubation.[7] |
| Inadequate Deparaffinization (for tissue sections): Residual paraffin can prevent the dye from penetrating the tissue. | - Ensure complete deparaffinization with fresh xylene before staining.[8] | |
| Weak Staining | Suboptimal Dye Concentration: The concentration of the NBD dye may be too low. | - Perform a titration to find the optimal staining concentration for your specific application and cell type. |
| Improper Fixation (if applicable): Fixation can affect the accessibility of the target molecule. | - Optimize the fixation protocol (e.g., fixative type, incubation time). Under- or over-fixation can lead to weak staining.[9] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Application of 4-Nitro-7-(1-Piperazinyl)-2,1,3-Benzoxadiazole to Visualize Lysosomes in Live Cells | CiNii Research [cir.nii.ac.jp]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excluding Dead Cells With a Cell Viability Fluorescent Dye - FluoroFinder [fluorofinder.com]
- 7. Troubleshooting Tips · Novodiax [novodiax.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Troubleshooting Immunohistochemistry [nsh.org]
Validation & Comparative
A Comparative Guide to Nanobody-Based Detection Assays for In-Vitro Antibody Detection
For researchers, scientists, and drug development professionals seeking cutting-edge solutions for in-vitro antibody detection, Nanobody-based Detection Assays (NBDA) present a compelling alternative to traditional immunoassays. This guide provides an objective comparison of this compound performance against established methods like ELISA and Western Blot, supported by experimental data and detailed protocols.
Nanobodies, single-domain antibody fragments derived from camelids, offer unique advantages owing to their small size (approximately 15 kDa), high stability, and strong antigen-binding affinities.[1][2][3] These characteristics translate into robust and versatile detection assays with the potential for increased sensitivity and specificity.
Performance Comparison: this compound vs. Conventional Immunoassays
The validation of this compound has demonstrated its potential to meet and even exceed the performance of traditional antibody-based assays. Quantitative data from various studies highlights the sensitivity, specificity, and agreement of this compound with established methods.
Nanobody-Based Competitive ELISA (cELISA)
A common format for this compound is the competitive ELISA, where nanobodies are used to detect the presence of target antibodies in a sample.
Table 1: Performance of Nanobody-Based cELISA in Detecting Viral Antibodies
| Assay | Target | Sensitivity | Specificity | Agreement with Commercial Kit (Kappa Value) | Agreement with Western Blot (Kappa Value) | Reference |
| Nanobody cELISA | Hepatitis E Virus (HEV) Antibodies | 97.4% (human sera), 100% (swine sera) | 95.8% (human sera), 98.3% (swine sera) | 0.93 (human), 0.95 (swine) | 0.927 | [4][5] |
| Nanobody cELISA | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Genotype 2 Antibodies | More sensitive than commercial kit in detecting sequential sera | High | 96.4% compliance rate | Not Applicable | [6] |
| Nanobody cELISA | Foot and Mouth Disease (FMD) 3ABC Antibodies | 94% | 97.67% | High correlation | Not Applicable | [7] |
Nanobody-Based Sandwich ELISA
Double nanobody sandwich ELISAs, utilizing one nanobody for capture and another for detection, have also been developed, showing remarkable sensitivity.
Table 2: Performance of Nanobody-Based Sandwich ELISA
| Assay | Target | Limit of Detection (LOD) | Fold Increase in Sensitivity (vs. conventional format) | Reference |
| Streptavidin-biotin double nanobody sandwich ELISA | Human Soluble Epoxide Hydrolase (sEH) | 0.03 ng/mL | 25-fold decrease in LOD | [8] |
| Double nanobody sandwich ELISA with PolyHRP amplification | Human Microsomal Epoxide Hydrolase (mEH) | 0.012 ng/mL | 22-fold lower LOD | [9] |
| Nanobody sandwich ELISA with NanoLuc luciferase tracer | SARS-CoV-2 Nucleocapsid Protein | 61 pg/mL | 2-fold increase in analytical sensitivity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any assay. Below are generalized protocols for common this compound formats based on published studies.
Protocol 1: Nanobody-Based Competitive ELISA (cELISA)
This protocol is a generalized procedure for detecting target antibodies in serum samples.
Materials:
-
96-well ELISA plates
-
Recombinant target antigen
-
Blocking buffer (e.g., 2.5% non-fat dry milk in PBST)
-
Serum samples (test and controls)
-
Nanobody-HRP fusion protein specific to the target antigen
-
Wash buffer (e.g., PBST)
-
TMB substrate
-
Stop solution (e.g., 1M Phosphoric Acid)
-
Plate reader
Procedure:
-
Coating: Coat the 96-well ELISA plate with the optimal concentration of the recombinant target antigen overnight at 4°C.[6]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer for 1 hour at room temperature.[6]
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 100 µL of a pre-incubated mixture of the serum sample and the nanobody-HRP fusion protein to each well. Incubate for the optimal time at room temperature.[6]
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate at room temperature until color develops.[6]
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a plate reader. The signal intensity is inversely proportional to the concentration of the target antibody in the sample.
Protocol 2: Double Nanobody Sandwich ELISA
This protocol describes a method for the direct quantification of an antigen using a pair of nanobodies.
Materials:
-
96-well ELISA plates
-
Capture nanobody
-
Blocking buffer (e.g., 1% casein in carbonate-bicarbonate buffer)
-
Antigen standards and samples
-
Detection nanobody conjugated to HRP (or another reporter enzyme)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Coating: Coat the 96-well plate with the capture nanobody overnight at 4°C. For enhanced orientation and sensitivity, a streptavidin-coated plate can be used with a biotinylated capture nanobody.[10]
-
Washing: Wash the plate with wash buffer.
-
Blocking: Block the plate with blocking buffer for 30 minutes at 37°C.[10]
-
Washing: Wash the plate with wash buffer.
-
Antigen Incubation: Add 100 µL of antigen standards or samples to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated detection nanobody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate with wash buffer.
-
Signal Development: Add TMB substrate and incubate until sufficient color develops.
-
Stopping the Reaction: Add stop solution.
-
Reading: Measure the absorbance at 450 nm.
Visualizing the Workflow and Principles
Diagrams illustrating the fundamental differences and workflows can aid in understanding the advantages of this compound.
Conclusion
Nanobody-based detection assays offer a robust, sensitive, and specific platform for in-vitro antibody and antigen detection. Their inherent stability and ease of production make them an attractive alternative to conventional antibody-based methods.[3] The presented data demonstrates that this compound, in both competitive and sandwich formats, can achieve high levels of performance, often with simplified protocols and potential for higher throughput. As the technology matures, NBDAs are poised to become a staple in research, diagnostics, and drug development.
References
- 1. Application of Single-Domain Antibodies (“Nanobodies”) to Laboratory Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanobody® vs antibody | TRACER [tracercro.com]
- 3. NANOBODIES®: A Review of Generation, Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Application of a Nanobody-Based Competitive ELISA for Detecting Antibodies against Hepatitis E Virus from Humans and Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Nanobody-Based Competitive Enzyme-Linked Immunosorbent Assay for Efficiently and Specifically Detecting Antibodies against Genotype 2 Porcine Reproductive and Respiratory Syndrome Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Development and Validation of a Novel Nanobody-Based Competitive ELISA for the Detection of Foot and Mouth Disease 3ABC Antibodies in Cattle [frontiersin.org]
- 8. Development of Improved Double Nanobody Sandwich ELISAs for Human Soluble Epoxide Hydrolase Detection in PBMCs of Diabetic and Pre-frontal Cortex of Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A highly sensitive nanobody-based immunoassay detecting SARS-CoV-2 nucleocapsid protein using all-recombinant reagents [frontiersin.org]
A Comparative Guide to the Reproducibility of NanoBRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NanoBRET™-based cellular assays (NBDA) with alternative technologies, focusing on the critical aspect of reproducibility. By presenting available experimental data, detailed methodologies, and clear visual representations, this document aims to assist researchers in selecting the most appropriate assay for their specific needs in studying protein-protein interactions (PPIs) and target engagement.
Introduction to NanoBRET™ Technology
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures molecular interactions in real-time within living cells.[1][2] The technology relies on the energy transfer from a bright, blue-light emitting NanoLuc® luciferase (the donor) fused to one protein of interest, to a fluorescently labeled HaloTag® protein (the acceptor) fused to a second protein.[3][4] When the two proteins interact, bringing the donor and acceptor into close proximity (<10 nm), energy is transferred, resulting in a detectable fluorescent signal from the acceptor.[2] This optimized system, with its bright donor and red-shifted acceptor, minimizes spectral overlap, leading to an improved signal-to-background ratio compared to conventional BRET assays.[4]
Comparative Analysis of Assay Reproducibility
Reproducibility is a cornerstone of reliable scientific research. In the context of cellular assays, it is often quantified using metrics such as the Z'-factor, signal-to-background (S/B) ratio, and the coefficient of variation (CV). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening (HTS).[5]
While direct head-to-head comparisons across all platforms using the same biological model are limited in published literature, this section summarizes available data to provide a comparative overview.
Table 1: Comparison of Reproducibility Metrics for Protein-Protein Interaction and Target Engagement Assays
| Assay Technology | Typical Z'-Factor | Typical Signal-to-Background (S/B) Ratio | Typical Coefficient of Variation (CV) | Key Advantages | Key Limitations |
| NanoBRET™ | 0.6 - >0.9[6] | >17[6] | Low (enabling robust HTS) | Live-cell, real-time measurements; high sensitivity; low background; suitable for HTS.[3][7] | Requires genetic modification of proteins; potential for steric hindrance from tags. |
| FRET | Varies widely (0.4 - 0.8) | Generally lower than NanoBRET | 10-20% | Live-cell imaging possible; provides spatial information. | Susceptible to spectral bleed-through and photobleaching; requires external light source.[8] |
| AlphaScreen® | 0.6 - 0.8[9][10] | High (e.g., 60)[10] | <15% | Homogeneous (no-wash) format; high sensitivity and dynamic range.[9] | Prone to interference from colored compounds and singlet oxygen quenchers; requires specific instrumentation. |
| ELISA | Generally >0.5 | Varies | <15%[11] | Well-established; high specificity; does not require genetic modification. | Endpoint assay; requires multiple wash steps; not suitable for live cells.[12] |
Disclaimer: The values presented in this table are compiled from various sources and may not represent a direct comparison under identical experimental conditions. Assay performance can vary significantly based on the specific interacting partners, cell type, and experimental setup.
Factors Influencing the Reproducibility of NanoBRET™ Assays
Several factors can impact the consistency and reliability of NanoBRET™ assay results:
-
Fusion Protein Orientation: The positioning of the NanoLuc® and HaloTag® (N- or C-terminus) on the proteins of interest can significantly affect BRET efficiency and should be empirically optimized.[13]
-
Donor-to-Acceptor Ratio: The relative expression levels of the donor and acceptor fusion proteins must be carefully titrated to achieve an optimal signal window.
-
Cell Type and Health: Transfection efficiency and cellular physiology vary between cell lines, influencing fusion protein expression and assay performance. Maintaining healthy, low-passage number cells is crucial.
-
Reagent Quality: The purity and concentration of plasmids, transfection reagents, and the NanoBRET™ substrate and ligand are critical for consistent results.
-
Instrumentation: A sensitive luminometer capable of dual-channel detection with appropriate filters is required for accurate measurement of donor and acceptor signals.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental findings. Below are representative protocols for NanoBRET™ Protein-Protein Interaction and Target Engagement assays.
NanoBRET™ Protein-Protein Interaction (PPI) Assay Protocol
This protocol is a general guideline for monitoring the interaction between two proteins in live cells.
1. Plasmid Preparation:
- Clone the cDNAs for the two proteins of interest into NanoLuc® and HaloTag® expression vectors. It is recommended to create both N- and C-terminal fusions for each protein to optimize the BRET signal.
- Prepare high-quality, transfection-grade plasmid DNA.
2. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293T) in the appropriate growth medium.
- Seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
- Co-transfect the cells with the NanoLuc® and HaloTag® fusion plasmids using a suitable transfection reagent. Optimize the ratio of the two plasmids to achieve optimal expression levels.
3. Assay Plate Preparation:
- 24 hours post-transfection, detach the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
- Divide the cell suspension into two pools. To one pool, add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM (experimental). To the other pool, add an equivalent volume of DMSO (no-ligand control).
- Incubate the cells for at least 60 minutes at 37°C in a CO2 incubator.
- Dispense the cell suspensions into a white, opaque 96- or 384-well assay plate.
4. Compound Treatment (Optional):
- If testing the effect of compounds on the PPI, add the compounds to the appropriate wells at the desired concentrations. Include a vehicle control (e.g., DMSO).
- Incubate the plate for the desired time at 37°C.
5. Signal Detection:
- Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
- Add the substrate to each well.
- Immediately measure the luminescence at two wavelengths: a filter for the donor emission (e.g., 460 nm) and a long-pass filter for the acceptor emission (e.g., >610 nm).
6. Data Analysis:
- Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
- Calculate the corrected NanoBRET™ ratio by subtracting the average raw ratio of the no-ligand control wells from the raw ratio of the experimental wells.
NanoBRET™ Target Engagement (TE) Assay Protocol
This protocol outlines the steps for quantifying the binding of a test compound to a specific target protein in live cells.[14][15]
1. Plasmid and Cell Preparation:
- Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase, as described in the PPI assay protocol.
2. Assay Plate Preparation:
- 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®.
- Dispense the cells into a white, opaque 96- or 384-well assay plate.
3. Compound and Tracer Addition:
- Prepare serial dilutions of the test compound.
- Add the test compounds to the wells.
- Add a fixed, optimized concentration of the cell-permeable fluorescent NanoBRET™ tracer to all wells. The tracer is a ligand for the target protein conjugated to a fluorophore.
- Incubate the plate for a sufficient time to allow the binding to reach equilibrium (typically 2 hours) at 37°C.
4. Signal Detection:
- Add the NanoBRET™ Nano-Glo® Substrate, which includes an extracellular NanoLuc® inhibitor to reduce background signal from any lysed cells.
- Measure the donor and acceptor luminescence signals as described in the PPI protocol.
5. Data Analysis:
- Calculate the NanoBRET™ ratio. The binding of the test compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
- Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes in NanoBRET™ Assays
Diagrams generated using Graphviz (DOT language) illustrate the fundamental principles and workflows of NanoBRET™ technology.
Caption: Principle of NanoBRET™ for detecting protein-protein interactions.
Caption: General experimental workflow for a NanoBRET™ PPI assay.
Caption: Simplified signaling pathway monitored by a NanoBRET™ assay.
References
- 1. news-medical.net [news-medical.net]
- 2. m.youtube.com [m.youtube.com]
- 3. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 4. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.avivasysbio.com [blog.avivasysbio.com]
- 12. How to Obtain Reproducible ELISA Assay Results | Biomedica [bmgrp.com]
- 13. m.youtube.com [m.youtube.com]
- 14. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
NBDA as an alternative to traditional ELISA substrates
An Objective Comparison of Chromogenic Substrates for Horseradish Peroxidase (HRP) in ELISA
For researchers, scientists, and drug development professionals utilizing Enzyme-Linked Immunosorbent Assay (ELISA), the choice of substrate is a critical determinant of assay sensitivity, dynamic range, and overall performance. While a variety of enzymatic reporters are used in ELISAs, horseradish peroxidase (HRP) remains one of the most common due to its stability and high catalytic activity. This guide provides an objective comparison of three widely used chromogenic HRP substrates: 3,3',5,5'-Tetramethylbenzidine (TMB), o-phenylenediamine dihydrochloride (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
This comparison focuses on key performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your specific research needs.
Performance Characteristics of Common HRP Substrates
The selection of an HRP substrate significantly impacts the outcome of an ELISA. The following table summarizes the key quantitative and qualitative characteristics of TMB, OPD, and ABTS to facilitate a direct comparison.
| Feature | TMB (3,3',5,5'-Tetramethylbenzidine) | OPD (o-phenylenediamine dihydrochloride) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |
| Enzyme | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) |
| Detection Method | Colorimetric | Colorimetric | Colorimetric |
| Color of Product (Non-stopped) | Blue | Yellow-Orange | Green |
| Color of Product (Stopped with Acid) | Yellow | Orange | Green (no color change) |
| Absorbance Maximum (Non-stopped) | 370 nm or 620-650 nm | 450 nm | 410 nm |
| Absorbance Maximum (Stopped) | 450 nm | 490 nm | 410 nm |
| Relative Sensitivity | High[1][2] | Medium | Low[1] |
| Detection Limit | As low as 20 pg/mL[3] | ~70 pg/mL[3] | ~2.5 ng/mL[3] |
| Advantages | High sensitivity, rapid color development.[1] | Good sensitivity. | Slow color development can be advantageous for reducing background.[1] |
| Disadvantages | Can produce significant background signal if not optimized.[1] | Considered a hazardous material.[2] | Less sensitive than TMB and OPD.[1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the general experimental procedure, the following diagrams are provided.
Caption: HRP catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide.
Caption: A typical workflow for a sandwich ELISA utilizing an HRP-conjugated secondary antibody.
Experimental Protocols
The following are generalized protocols for the use of TMB, OPD, and ABTS in a standard ELISA. It is important to note that these may require optimization for specific assays.[4]
General ELISA Procedure (Prior to Substrate Addition)
-
Antigen Coating: Coat a 96-well microplate with the antigen of interest at a concentration of approximately 5 µg/mL in a carbonate buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add the primary antibody diluted in a suitable buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody-HRP Conjugate Incubation: Add the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove any unbound conjugate.
Substrate Preparation and Reaction
TMB (3,3',5,5'-Tetramethylbenzidine)
-
Allow the TMB substrate solution to equilibrate to room temperature before use.
-
Add 100 µL of the ready-to-use TMB solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
To stop the reaction, add 100 µL of a stop solution (e.g., 1 N HCl or 0.6 N sulfuric acid). This will change the color from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
OPD (o-phenylenediamine dihydrochloride)
-
Prepare the OPD solution immediately before use by dissolving an OPD tablet in the appropriate substrate buffer containing hydrogen peroxide.
-
Add 100 µL of the freshly prepared OPD solution to each well.
-
Incubate the plate in the dark at room temperature for approximately 30 minutes.
-
Stop the reaction by adding 50-100 µL of a stop solution (e.g., 3 M sulfuric acid). The color will change from yellow-orange to a darker orange.
-
Read the absorbance at 490 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Prepare the ABTS solution by dissolving it in a suitable buffer containing hydrogen peroxide.
-
Add 100 µL of the ABTS solution to each well.
-
Incubate the plate at room temperature, monitoring the green color development for 15-30 minutes.
-
The reaction can be stopped by adding 100 µL of 1% sodium dodecyl sulfate (SDS).
-
Read the absorbance at 410 nm.
Conclusion
The choice between TMB, OPD, and ABTS depends on the specific requirements of the ELISA. TMB is the most sensitive of the three and is ideal for detecting low concentrations of the target analyte.[2] OPD offers a good balance of sensitivity and cost but is considered hazardous. ABTS is the least sensitive but can be advantageous in assays with high background, as its slower reaction kinetics allow for better control. By understanding the distinct characteristics of each substrate, researchers can optimize their ELISAs to achieve reliable and reproducible results.
References
A Quantitative Comparison of NBDA and Other Fluorescent Probes for Biological Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the fluorescent probe NBDA (4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole) with other commonly utilized fluorescent probes in biological research. The aim is to equip researchers with the necessary information to select the most appropriate probe for their specific experimental needs. This comparison focuses on quantitative performance metrics, detailed experimental methodologies, and visual representations of relevant biological and experimental processes.
Quantitative Data Summary
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for this compound and a selection of other widely used fluorescent probes, including fluorescein, rhodamine, BODIPY, cyanine (Cy) dyes, and Alexa Fluor dyes. Brightness is a calculated value (Extinction Coefficient × Quantum Yield / 1000) that provides a relative measure of the fluorescence intensity of each probe.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ / 1000) |
| This compound | ~470[1] | ~535[1] | ~19,700[2] | ~0.36[2] | 7.09 |
| Fluorescein (FITC) | 498[3] | 517[3] | 80,000[3] | 0.79 - 0.95[3] | 63.2 - 76.0 |
| Rhodamine B | 546[4] | 567[4] | 106,000[4] | 0.43 - 0.7[4] | 45.6 - 74.2 |
| BODIPY FL | ~503[5] | ~512[5] | >80,000[5][6] | ~0.9 - 1.0[5][6] | >72.0 - 80.0 |
| Cy3 | ~550[7] | ~570[7] | ~150,000[7] | ~0.2[8] | ~30.0 |
| Cy5 | ~650[7] | ~670[7] | ~250,000[2][7] | ~0.2 - 0.27[2][9] | ~50.0 - 67.5 |
| Alexa Fluor 488 | 495[10] | 519[10] | 73,000[10] | 0.92[11] | 67.2 |
| Alexa Fluor 555 | 555[10] | 565[10] | 155,000[10] | 0.1[12] | 15.5 |
| Alexa Fluor 647 | 650[10] | 668[10] | 270,000[10] | 0.33[11] | 89.1 |
Note: The photophysical properties of fluorescent probes can be influenced by their local environment, such as solvent polarity and pH. The values presented here are generally reported in aqueous buffers or common organic solvents and should be considered as representative.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of fluorescent probes. Below are methodologies for key experiments relevant to the use of this compound and other amine-reactive fluorescent probes.
Protocol 1: General Protein Labeling with an Amine-Reactive NBD Probe
This protocol is adapted for NBD-Cl (4-chloro-7-nitrobenzofurazan), a close structural and reactive analog of this compound, and is suitable for labeling primary and secondary amines on proteins.[3][6]
Materials:
-
Protein of interest (1-5 mg/mL in a suitable buffer)
-
NBD-Cl (or this compound) stock solution (10 mg/mL in DMSO or DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5[3]
-
Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the labeling buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Probe Preparation: Immediately before use, prepare a 10 mg/mL stock solution of NBD-Cl or this compound in high-quality, anhydrous DMSO or DMF.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the reactive NBD probe. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For NBD-F, a more reactive analog, incubation for 1 minute at 60°C can be sufficient.[3]
-
Quenching (Optional): To stop the reaction, add freshly prepared hydroxylamine solution to a final concentration of 100-150 mM and incubate for 1 hour at room temperature.
-
Purification: Separate the labeled protein from the unreacted probe and any byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the NBD probe (~470 nm). The DOL can then be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
Protocol 2: Live-Cell Staining and Imaging
This is a general protocol for staining live cells with a fluorescent probe. Specific concentrations and incubation times should be optimized for each cell type and probe.
Materials:
-
Cultured cells on coverslips or in an imaging dish
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., serum-free medium or HBSS)
-
Wash buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Dilution: Dilute the fluorescent probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing imaging medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed wash buffer to remove any unbound probe.
-
Imaging: Replace the wash buffer with fresh, pre-warmed live-cell imaging medium. The cells are now ready for imaging using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
Visualizations of Signaling Pathways and Experimental Workflows
Graphical representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the application of this compound.
Caption: Workflow for labeling proteins with an amine-reactive fluorescent probe like this compound.
Caption: Signaling pathway for the detection of hydrogen sulfide (H₂S) using a piperazinyl-NBD probe.[7][13]
References
- 1. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the Preparation and Fluorescent ICC Staining of Non-adherent Cells: R&D Systems [rndsystems.com]
- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine-tuned NBD-based colorimetric and fluorescent turn-off probes for hydrogen sulfide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Correlating NBDA Fluorescence with Antibody Concentration: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of antibody concentration is a critical step in a multitude of applications, from therapeutic development to diagnostic assay design. While traditional methods like Bradford and BCA assays are widely used, fluorescence-based techniques offer the potential for higher sensitivity and wider dynamic ranges. This guide provides a comprehensive comparison of using the fluorescent probe 4-nitro-7-aminobenzofurazan (NBDA) for antibody quantification against established methods.
Principle of this compound-Based Quantification
This compound and its derivatives, such as 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), are amine-reactive compounds.[1][2] This property allows them to covalently label proteins, including antibodies, by reacting with primary amines found in lysine residues and the N-terminal of the polypeptide chains.[3][4] Upon binding, the NBD moiety exhibits a significant increase in fluorescence, and this fluorescence intensity can be directly correlated with the protein concentration.[5] This method provides a sensitive means of detection, with the ability to quantify proteins at micromolar concentrations.[1]
Photophysical Properties of NBD Derivatives
Comparison of Antibody Quantification Methods
Here, we compare the this compound fluorescence method with other commonly used techniques for protein and antibody quantification: UV-Vis Spectroscopy, Bradford Assay, and BCA Assay.
| Method | Principle | Linear Range | Advantages | Disadvantages |
| This compound Fluorescence | Covalent labeling of primary amines on the antibody with the fluorescent this compound probe. The fluorescence intensity is proportional to the antibody concentration. | Dependent on the specific antibody and labeling efficiency, but generally in the low µg/mL range. | High sensitivity.[1] Stable fluorescence signal.[1] | Requires a labeling step. Fluorescence can be influenced by the number of accessible amines on the antibody. Potential for quenching at high labeling densities.[9] |
| UV-Vis Spectroscopy (A280) | Intrinsic absorbance of UV light at 280 nm by aromatic amino acids (tryptophan, tyrosine). | ~25 µg/mL - 2 mg/mL[10] | Non-destructive. No reagents required. Fast. | Requires a known extinction coefficient for the specific antibody. Interference from other UV-absorbing molecules. Lower sensitivity compared to other methods.[10] |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to primarily basic and aromatic amino acid residues. The dye undergoes a color change, and absorbance is measured at 595 nm.[8][10] | ~20 µg/mL - 2000 µg/mL[10] | Fast and simple. Inexpensive. | High protein-to-protein variability. Incompatible with detergents.[8] Non-linear standard curve at higher concentrations. |
| BCA (Bicinchoninic Acid) Assay | Reduction of Cu²⁺ to Cu¹⁺ by the protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a colored complex with absorbance at 562 nm.[10] | ~20 µg/mL - 2000 µg/mL[10] | Less protein-to-protein variability than Bradford. Compatible with most detergents (up to 5%). High sensitivity. | Slower than Bradford. Sensitive to reducing agents and chelating agents. |
Experimental Protocols
General Workflow for this compound-Based Antibody Quantification
The following outlines a general procedure for labeling antibodies with an amine-reactive NBD derivative and measuring the resulting fluorescence to determine concentration.
Caption: General workflow for antibody quantification using this compound.
Protocol for Labeling Antibodies with an Amine-Reactive NBD Probe [3][4]
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of at least 1 mg/mL for optimal labeling.
-
Adjust the pH of the antibody solution to 8.3-9.0 using a bicarbonate buffer.
-
-
NBD Probe Preparation:
-
Dissolve the amine-reactive NBD derivative (e.g., NBD-F or NBD-Cl) in anhydrous dimethyl sulfoxide (DMSO) immediately before use.
-
-
Labeling Reaction:
-
Slowly add the NBD solution to the antibody solution while gently stirring. The molar ratio of dye to antibody may need to be optimized but a starting point is often a 10-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted NBD probe from the labeled antibody using size-exclusion chromatography (e.g., a spin column).
-
-
Quantification:
-
Prepare a series of standards with known concentrations of the labeled antibody.
-
Measure the fluorescence intensity of the standards and the unknown sample using a fluorometer with excitation at ~470 nm and emission at ~530 nm.
-
Generate a standard curve by plotting fluorescence intensity versus antibody concentration.
-
Determine the concentration of the unknown sample from the standard curve.
-
Bradford Assay Protocol[10][11]
-
Reagent Preparation: Prepare or obtain a commercial Bradford reagent.
-
Standard Preparation: Prepare a dilution series of a standard protein (e.g., Bovine Serum Albumin, BSA) in the same buffer as the antibody samples.
-
Assay:
-
Add a small volume of each standard and unknown antibody sample to separate wells of a microplate.
-
Add the Bradford reagent to each well and mix.
-
Incubate for a short period (typically 5-10 minutes) at room temperature.
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Generate a standard curve and determine the concentration of the unknown samples.
Logical Relationship of Quantification Methods
The choice of a protein quantification method often involves a trade-off between sensitivity, convenience, and compatibility with the sample matrix. The following diagram illustrates the decision-making process based on key experimental considerations.
Caption: Decision tree for selecting an antibody quantification method.
Conclusion
The use of this compound fluorescence for antibody quantification presents a highly sensitive alternative to traditional colorimetric methods. While it requires an additional labeling and purification step, the potential for greater accuracy at low concentrations makes it a valuable tool for specific applications. The choice of method should be guided by the specific requirements of the experiment, including the required sensitivity, the presence of interfering substances in the sample, and the availability of instrumentation. For routine measurements of purified antibodies at moderate concentrations, UV-Vis spectroscopy and the Bradford assay remain convenient options. However, for applications demanding high sensitivity and for samples containing detergents, the BCA assay and fluorescence-based methods like this compound labeling offer significant advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
Unable to Locate Published Research on "NBDA" or "N-Bio-Des-Amino"
Despite a comprehensive search for published research and case studies, no specific data or scholarly articles could be found validating a technology or molecule referred to as "NBDA" or "N-Bio-Des-Amino."
Our search encompassed a wide range of scientific databases and search engines, utilizing various keywords and search strategies. The inquiries for "this compound (N-Bio-Des-Amino) validation research," "this compound vs biotin in pull-down assays," "case studies this compound proteomics," and other related terms did not yield any relevant results.
The term "NBD" (nitrobenzoxadiazole), a fluorescent probe, was frequently identified in the search results. However, this appears to be distinct from the requested "this compound" or "N-Bio-Des-Amino."
Consequently, we are unable to provide the requested "Publish Comparison Guides" as the core requirement of citing published experimental data and protocols cannot be met. The creation of data tables, detailed methodologies, and signaling pathway diagrams is contingent on the availability of peer-reviewed scientific literature.
It is possible that "this compound" or "N-Bio-Des-Amino" is a proprietary, internal, or very recent designation that has not yet been described in publicly accessible research.
We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the nomenclature. If alternative names or specific citations for this technology are available, we would be pleased to conduct a further search and generate the requested comparative analysis.
Safety Operating Guide
Proper Disposal Procedures for N-Benzyl-N,N-dimethyl-1-dodecanaminium Chloride (NBDA)
The following guide provides comprehensive, step-by-step protocols for the safe handling and disposal of N-Benzyl-N,N-dimethyl-1-dodecanaminium chloride (NBDA), a quaternary ammonium compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Identification
This compound and similar quaternary ammonium compounds are classified as hazardous materials. Understanding their primary risks is the first step in safe handling and disposal.
-
Health Hazards : Causes severe skin burns and serious eye damage.[1][2][3] It is also harmful or toxic if swallowed or in contact with skin.[1][2] High concentrations can irritate the respiratory system.[4]
-
Environmental Hazards : Very toxic to aquatic life.[1][2] It is crucial to prevent its release into sewers, surface water, or ground water.[2][3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling this compound. This includes:
Waste Characterization and Collection
Properly characterizing and collecting this compound waste is essential for compliant disposal.
-
Designate as Hazardous Waste : All concentrated solutions and materials heavily contaminated with this compound must be treated as hazardous waste.[5][6]
-
Use Compatible Containers : Collect this compound waste in a sturdy, leak-proof container that is compatible with the material.[5] The original container is often a suitable choice.[6]
-
Proper Labeling : Affix a "Hazardous Waste" label to the container.[5][7] The label must include the chemical name ("N-Benzyl-N,N-dimethyl-1-dodecanaminium chloride" or "this compound"), concentration, and the date accumulation started.
-
Segregate Waste : Store the this compound waste container separately from incompatible materials, such as strong acids or oxidizers.[5][6]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills :
-
Contain the spill.
-
Absorb the liquid with an inert material such as sand, vermiculite, or diatomaceous earth.[1][2]
-
Collect the absorbed material into a labeled container for disposal as hazardous waste.[1]
-
Clean the affected area thoroughly with water.[4]
-
Some guidelines suggest that very small, diluted spills may be flushed to a sanitary sewer, but this should be verified with your institution's Environmental Health and Safety (EHS) department and local regulations.[4]
-
-
Large Spills :
Step-by-Step Disposal Protocol
The final disposal route for this compound depends on its concentration and the quantity of waste, as well as institutional and local regulations.
-
Consult Institutional Guidelines : Before proceeding, always consult your organization's EHS department for specific disposal protocols.[7] Local, state, and federal regulations must be followed.[4]
-
Option A: Hazardous Waste Collection (Recommended)
-
Ensure the hazardous waste container is securely closed and properly labeled.[5]
-
Store the container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[6]
-
Schedule a waste pickup with your institution's EHS department.[7] The waste will be handled by a licensed hazardous waste contractor for final disposal.
-
-
Option B: Neutralization and Drain Disposal (For Dilute Aqueous Solutions Only)
-
Warning : This option is only permissible if allowed by your institution and local wastewater authority. It is not suitable for concentrated this compound and is generally discouraged due to its high aquatic toxicity.[1][2]
-
If permitted, dilute the solution with a large volume of water (at least 100-fold excess).[8]
-
Neutralize the solution. Since this compound is a cationic surfactant, its solutions are typically near neutral but can be slightly acidic or basic. Adjust the pH to be within the acceptable range for drain disposal (typically 5.5 to 10.5).[7][9]
-
Flush the neutralized, diluted solution down a laboratory sink connected to a sanitary sewer, followed by a large volume of running water.[8] Never use storm drains.[8][9]
-
-
Disposal of Empty Containers :
-
Thoroughly triple-rinse the empty container with a suitable solvent (e.g., water).[5]
-
Collect the first rinsate as hazardous waste.[5] Subsequent rinsates may be acceptable for drain disposal, pending institutional guidelines.
-
After rinsing, deface or remove the original label and dispose of the container in the regular trash or as directed by your EHS department.[10]
-
Quantitative Data for Disposal
| Parameter | Guideline/Value | Source |
| Hazard Classification | Skin Corrosion/Irritation: Category 1C/2 | [2][4] |
| Serious Eye Damage: Category 1 | [2][4] | |
| Acute Aquatic Toxicity: Category 1 | [2] | |
| Acute Toxicity (Oral): Category 4 | [2] | |
| Drain Disposal pH Limit | Must be between 5.5 and 10.5 after neutralization. | [9] |
| Small Quantity Limit | Typically a few hundred grams or milliliters per day for approved drain disposal. | [8][9] |
Experimental Protocols
No specific experimental protocols for disposal are cited in the provided context. The procedures outlined above are based on standard laboratory safety and hazardous waste management guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. michigan.gov [michigan.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. content.oppictures.com [content.oppictures.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 9. acs.org [acs.org]
- 10. sfasu.edu [sfasu.edu]
Essential Safety and Logistics for Handling NBDA (Norbornane diamine)
For researchers, scientists, and drug development professionals, the safe handling of all chemicals is paramount. This document provides critical safety and logistical information for the handling of Norbornane diamine (NBDA), a cycloaliphatic amine used in various applications, including as an epoxy curing agent and in the synthesis of polyimides and polyamides. The following procedures and recommendations are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
Norbornane diamine is classified as a corrosive substance. It is essential to understand its primary hazards to implement appropriate safety measures.
| Identifier | Value |
| Chemical Name | Norbornane diamine |
| Synonyms | Bicyclo[2.2.1]heptanebis(methylamine) |
| CAS Number | 56602-77-8 |
| UN Number | 2735 |
| Hazard Class | 8 (Corrosive) |
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H412: Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure and prevent injury when handling this compound. The following table summarizes the required and recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact, which can cause severe burns. It is crucial to select gloves with a sufficient breakthrough time for the specific work duration. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Skin and Body Protection | Chemical-resistant laboratory coat, apron, and closed-toe shoes. | To protect skin and clothing from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used. | To prevent inhalation of vapors, which can be irritating to the respiratory tract. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.
-
Keep containers tightly closed when not in use.
-
Ensure that storage containers are clearly labeled with the chemical name and hazard information.
Experimental Protocol: General Laboratory Use
The following is a general protocol for the use of this compound in a laboratory experiment. This should be adapted to the specifics of your procedure.
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities of this compound to be used and the potential for exposure.
-
Pre-Experiment Check: Ensure the chemical fume hood is functioning correctly and that all required PPE is being worn.
-
Reagent Preparation: If diluting or mixing this compound, slowly add it to the other reagent while stirring to avoid localized heating and splashing.
-
Reaction Setup: Set up the experimental apparatus within the fume hood, ensuring all joints are secure to prevent leaks.
-
Post-Reaction: Upon completion of the experiment, quench any unreacted this compound according to your specific protocol before proceeding with workup and purification.
-
Decontamination: Clean all glassware and equipment that came into contact with this compound with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
All waste containing this compound is considered hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of corrosive chemical waste.
-
Arrange for pickup of hazardous waste by a certified environmental management company. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For large spills, contact your institution's environmental health and safety department immediately. Ensure proper ventilation and wear appropriate PPE during cleanup. |
Diagrams
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step plan for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
